Product packaging for Tolafentrine-d4(Cat. No.:)

Tolafentrine-d4

Cat. No.: B1151293
M. Wt: 509.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tolafentrine-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₇D₄N₃O₄S and its molecular weight is 509.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₈H₂₇D₄N₃O₄S

Molecular Weight

509.65

Synonyms

rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzene-d4-sulfonamide

Origin of Product

United States

Foundational & Exploratory

The Primary Use of Tolafentrine-d4 in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary use of Tolafentrine-d4 in the research and drug development landscape. This compound, a deuterated isotopologue of Tolafentrine, serves a critical role as an internal standard in quantitative bioanalytical assays. Its application is intrinsically linked to the study of its parent compound, Tolafentrine, a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This guide will delve into the mechanism of action of Tolafentrine, the function of this compound, and detailed methodologies for its application in research.

Introduction to Tolafentrine and its Mechanism of Action

Tolafentrine is a pharmacological agent that simultaneously inhibits two key enzymes in the phosphodiesterase family: PDE3 and PDE4. These enzymes are responsible for the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 and PDE4, Tolafentrine leads to an accumulation of cAMP in various cells, which in turn elicits a range of physiological responses, most notably bronchodilation and anti-inflammatory effects. This dual-inhibition profile makes Tolafentrine and similar compounds subjects of interest for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Signaling Pathway of Tolafentrine

The mechanism of action of Tolafentrine is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates the key steps involved:

Tolafentrine_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor G_Protein G Protein Receptor->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP PDE3_PDE4 PDE3 & PDE4 cAMP->PDE3_PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3_PDE4->AMP Cellular_Response Bronchodilation & Anti-inflammatory Effects PKA->Cellular_Response Phosphorylation Cascade Tolafentrine Tolafentrine Tolafentrine->PDE3_PDE4 Inhibits

Figure 1: Tolafentrine's Mechanism of Action.

The Role of this compound as an Internal Standard

The primary and critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Tolafentrine in biological matrices. In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of an isotopically labeled compound like this compound to a sample allows for precise and accurate quantification of the unlabeled analyte (Tolafentrine).

Why is an Internal Standard Necessary?

During sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and the analytical run, variations can occur that lead to the loss of the analyte. These can include:

  • Incomplete extraction recovery.

  • Matrix effects (suppression or enhancement of the analyte signal by other components in the sample).

  • Variations in instrument response.

This compound is an ideal internal standard because it is chemically identical to Tolafentrine but has a different mass due to the replacement of four hydrogen atoms with deuterium. This means it will behave almost identically to Tolafentrine during sample processing and analysis, but it can be distinguished by the mass spectrometer. By measuring the ratio of the signal from Tolafentrine to the signal from the known amount of this compound, any variations in the analytical process can be corrected for, leading to highly reliable and reproducible results.

Quantitative Data: Inhibition of Phosphodiesterases

CompoundTargetIC50 (nM)
Ensifentrine (RPL554)PDE30.4
PDE41479

Table 1: Representative IC50 values for a dual PDE3/PDE4 inhibitor.

Experimental Protocol: Quantification of Tolafentrine in Plasma using this compound

The following is a detailed, representative protocol for the bioanalytical quantification of Tolafentrine in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is based on established methodologies for similar small molecule drug quantification.

Materials and Reagents
  • Tolafentrine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tolafentrine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Tolafentrine stock solution with 50:50 (v/v) ACN:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) ACN:water to a final concentration (e.g., 50 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the Tolafentrine working standard solutions to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4.4).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_workflow Sample Preparation Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

An In-depth Technical Guide to Tolafentrine-d4: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tolafentrine-d4 is not a commercially cataloged product with a universally defined structure. This guide proposes a plausible structure for this compound based on common isotopic labeling strategies for use as an internal standard in analytical chemistry. The proposed structure involves deuteration on the N-methyl group and an adjacent methylene group. All properties and data related to this compound herein are calculated based on this proposed structure.

Introduction

Tolafentrine is a potent and dual-selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] By inhibiting these enzymes, tolafentrine modulates the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways. This mechanism of action gives tolafentrine potential therapeutic applications in cardiovascular and inflammatory diseases.

This compound is a deuterated isotopologue of tolafentrine. Isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, particularly as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The inclusion of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled parent drug by the mass spectrometer, while maintaining nearly identical physicochemical properties and chromatographic retention times. This ensures accurate and precise quantification of the analyte by correcting for variations during sample preparation and analysis.

Chemical Structure and Properties

The proposed chemical structure for this compound is presented below, with the deuterium atoms highlighted. The deuteration is proposed on the N-methyl group and one of the adjacent methylene groups of the hexahydro-benzo[c][2]naphthyridine core.

Proposed Chemical Structure of this compound:

Image of the proposed chemical structure of this compound would be placed here.

Table 1: Chemical and Physical Properties of Tolafentrine and Proposed this compound

PropertyTolafentrineThis compound (Proposed)
IUPAC Name N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][2]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamideN-[4-[(4aR,10bS)-8,9-dimethoxy-2-(methyl-d3)-1,2,3,4,4a,10b-hexahydrobenzo[c][2]naphthyridin-1-d-6-yl]phenyl]-4-methylbenzenesulfonamide
Molecular Formula C₂₈H₃₁N₃O₄SC₂₈H₂₇D₄N₃O₄S
Molecular Weight 505.63 g/mol 509.65 g/mol
Exact Mass 505.2035509.2284
CAS Number 139308-65-9Not available
Appearance White to off-white solidExpected to be a white to off-white solid
Solubility Soluble in DMSOExpected to be soluble in DMSO

Mechanism of Action and Signaling Pathways

Tolafentrine exerts its pharmacological effects by inhibiting PDE3 and PDE4. These enzymes are responsible for the degradation of cAMP and cGMP.[1][3][4]

  • PDE3 Inhibition: PDE3 is primarily found in cardiovascular tissues, vascular smooth muscle, and platelets.[2] Its inhibition leads to an increase in intracellular cAMP and cGMP. In cardiac muscle, elevated cAMP enhances contractility (inotropic effect). In vascular smooth muscle, increased cAMP and cGMP lead to vasodilation. In platelets, higher cAMP levels inhibit aggregation.[2]

  • PDE4 Inhibition: PDE4 is predominantly expressed in inflammatory and immune cells.[5] Inhibition of PDE4 results in elevated intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins. This anti-inflammatory effect makes PDE4 a target for treating chronic inflammatory diseases.

PDE3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3->AMP Tolafentrine Tolafentrine Tolafentrine->PDE3 Inhibits Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation, Increased Contractility) Downstream_Effectors->Physiological_Response

Caption: PDE3 Signaling Pathway Inhibition by Tolafentrine.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Immune Cell) Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Tolafentrine Tolafentrine Tolafentrine->PDE4 Inhibits CREB CREB PKA->CREB Activates NFkB_Activation NF-κB Activation PKA->NFkB_Activation Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Synthesis CREB->Pro_inflammatory_Cytokines Inhibits Synthesis of NFkB_Activation->Pro_inflammatory_Cytokines Promotes

Caption: PDE4 Signaling Pathway Inhibition by Tolafentrine in an Immune Cell.

Experimental Protocols

Quantitative Analysis of Tolafentrine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of tolafentrine in a biological matrix. Optimization of specific parameters will be required for implementation.

Objective: To determine the concentration of tolafentrine in human plasma samples.

Materials:

  • Tolafentrine analytical standard

  • This compound (proposed structure) internal standard (IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plate

  • 96-well collection plate

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of tolafentrine and this compound in DMSO.

    • Prepare working standard solutions of tolafentrine by serial dilution of the stock solution with 50:50 ACN:water to create calibration standards.

    • Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 150 µL of the internal standard working solution in ACN.

    • Mix thoroughly by vortexing for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well collection plate.

    • Dilute the supernatant 1:1 with water containing 0.1% formic acid prior to injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to achieve separation from endogenous plasma components (e.g., start at 5% B, ramp to 95% B).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Tolafentrine: Q1 (precursor ion) m/z 506.2 -> Q3 (product ion) m/z [to be determined experimentally]

        • This compound: Q1 (precursor ion) m/z 510.2 -> Q3 (product ion) m/z [to be determined experimentally]

      • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both tolafentrine and this compound.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of tolafentrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample/ Standard/QC Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the Quantitative Analysis of Tolafentrine.

Conclusion

This compound, as a deuterated analog of the dual PDE3/4 inhibitor tolafentrine, serves as a critical tool for the accurate and precise quantification of the parent drug in biological matrices. This technical guide has provided a comprehensive overview of the proposed chemical structure and properties of this compound, the mechanism of action of tolafentrine through the inhibition of PDE3 and PDE4 signaling pathways, and a representative experimental protocol for its use in a bioanalytical context. The provided diagrams and tables are intended to facilitate a deeper understanding for researchers, scientists, and drug development professionals working with this class of compounds. It is important to reiterate that the specific structure of this compound should be confirmed by the supplier or through structural elucidation if synthesized in-house.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for Tolafentrine-d4, a deuterated analog of the phosphodiesterase (PDE) 3 and 4 inhibitor, Tolafentrine. Due to the limited publicly available information on the direct synthesis of Tolafentrine and its deuterated isotopologues, this guide outlines a plausible synthetic strategy based on established chemical reactions for the construction of the core benzo[c][1][2]naphthyridine scaffold. Furthermore, this document details the standard methodologies for the determination of isotopic purity, a critical parameter for deuterated active pharmaceutical ingredients. The guide also includes a visualization of the signaling pathway of Tolafentrine and a structured presentation of hypothetical analytical data.

Introduction to Tolafentrine and the Rationale for Deuteration

Tolafentrine is a potent and selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular cAMP levels, leading to a cascade of downstream effects, including smooth muscle relaxation and anti-inflammatory responses.

The replacement of hydrogen with its stable isotope, deuterium, at specific positions within a drug molecule is a recognized strategy in medicinal chemistry to enhance its pharmacokinetic profile. This approach, known as deuteration, can lead to a slower rate of metabolic degradation, reduced formation of potentially toxic metabolites, and an extended half-life, which may result in an improved therapeutic window and patient compliance. The synthesis of this compound, therefore, is of significant interest for potentially developing a therapeutically superior agent. This guide proposes the incorporation of four deuterium atoms on the ethylamine bridge of the tetrahydro-benzo[c][1][2]naphthyridine core, a potential site for metabolic activity.

Proposed Synthesis of this compound

The synthesis of the tetracyclic core of Tolafentrine can be envisaged through a multi-step sequence involving the construction of a substituted β-phenylethylamine derivative followed by a Bischler-Napieralski or a Pictet-Spengler type cyclization to form the dihydroisoquinoline or tetrahydro-β-carboline intermediate, which is then further elaborated to the final benzo[c][1][2]naphthyridine structure. The introduction of deuterium can be achieved by using a deuterated building block in the initial steps of the synthesis.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_core Core Assembly cluster_final Final Product Synthesis 3,4-Dimethoxyphenylacetic acid 3,4-Dimethoxyphenylacetic acid Amide_Formation Amide Formation 3,4-Dimethoxyphenylacetic acid->Amide_Formation Deuterated_ethylamine Ethanolamine-d4 Deuterated_ethylamine->Amide_Formation Amide_Intermediate N-(2-hydroxyethyl-d4)-2-(3,4-dimethoxyphenyl)acetamide Amide_Formation->Amide_Intermediate Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Intermediate->Bischler_Napieralski Dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline-d4 Bischler_Napieralski->Dihydroisoquinoline Reduction Reduction Dihydroisoquinoline->Reduction Tetrahydroisoquinoline 1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-d4 Reduction->Tetrahydroisoquinoline Condensation Condensation with 2-chloro-N-methyl-pyridin-3-amine Tetrahydroisoquinoline->Condensation Benzo_naphthyridine_core 8,9-Dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridine-d4 Condensation->Benzo_naphthyridine_core Coupling Buchwald-Hartwig Coupling with p-toluenesulfonylaniline Benzo_naphthyridine_core->Coupling Tolafentrine_d4 This compound Coupling->Tolafentrine_d4

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols

Step 1: Amide Formation 3,4-Dimethoxyphenylacetic acid is coupled with ethanolamine-d4 using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to yield N-(2-hydroxyethyl-d4)-2-(3,4-dimethoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization The resulting amide is treated with a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in a high-boiling inert solvent like toluene or xylene under reflux conditions. This intramolecular cyclization affords the 6,7-dimethoxy-3,4-dihydroisoquinoline-d4 intermediate.

Step 3: Reduction of the Iminium Intermediate The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step yields 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-d4.

Step 4: Construction of the Benzo[c][1][2]naphthyridine Core The deuterated tetrahydroisoquinoline is condensed with a suitable pyridine derivative, for instance, 2-chloro-N-methyl-pyridin-3-amine, through a nucleophilic aromatic substitution followed by an intramolecular cyclization. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF at elevated temperatures.

Step 5: Final Assembly of this compound The final step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the synthesized deuterated benzo[c][1][2]naphthyridine core and 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like dioxane or toluene.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial to ensure the quality and consistency of the final product. High-resolution mass spectrometry (HRMS) is the primary analytical technique for this purpose.

Experimental Protocol for Isotopic Purity Determination

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to a suitable ionization source (e.g., electrospray ionization - ESI) is used.

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as acetonitrile or methanol, containing a small amount of formic acid to promote ionization.

Data Acquisition: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in the positive ion mode. The spectrum is centered around the expected molecular ion peak of this compound.

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), triply deuterated (d3), and quadruply deuterated (d4) species are measured. The percentage of isotopic enrichment is calculated using the following formula:

% Deuterium Incorporation = [ (Intensity of d4) / (Sum of Intensities of d0 to d4) ] x 100

Quantitative Data Summary

The following table presents hypothetical data for the isotopic purity analysis of a batch of synthesized this compound.

Isotopic SpeciesRelative Intensity (%)
Tolafentrine-d00.5
Tolafentrine-d11.0
Tolafentrine-d22.5
Tolafentrine-d35.0
This compound91.0
Total Deuterium Incorporation >99% (for d ≥ 1)
Isotopic Purity (d4) 91.0%

Signaling Pathway of Tolafentrine

Tolafentrine exerts its pharmacological effects by inhibiting PDE3 and PDE4, leading to an increase in intracellular cAMP levels. The following diagram illustrates the signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR G_Protein Gs Protein Receptor->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE3 PDE3 cAMP->PDE3 Hydrolysis PDE4 PDE4 cAMP->PDE4 Hydrolysis Downstream_Effectors Phosphorylation of Downstream Effectors PKA->Downstream_Effectors Catalyzes AMP 5'-AMP PDE3->AMP PDE4->AMP Tolafentrine This compound Tolafentrine->PDE3 Inhibition Tolafentrine->PDE4 Inhibition Biological_Response Biological Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) Downstream_Effectors->Biological_Response

Caption: Signaling Pathway of Tolafentrine as a PDE3/4 Inhibitor.

Conclusion

This technical guide has outlined a plausible and detailed approach for the synthesis of this compound, a potentially improved therapeutic agent. The proposed synthetic route leverages well-established organic chemistry reactions, and the incorporation of deuterium is strategically planned using a deuterated starting material. Furthermore, the guide has provided a standard protocol for the critical analysis of isotopic purity using high-resolution mass spectrometry. The visualization of the synthetic workflow and the drug's signaling pathway offers a clear and concise understanding of the key processes involved. This document serves as a valuable resource for researchers and professionals in the field of drug development who are interested in the synthesis and characterization of deuterated compounds. It is important to note that the presented synthetic route is proposed and would require experimental validation and optimization.

References

Tolafentrine-d4 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a technical guide to the specifications, analytical methodologies, and signaling pathway associated with Tolafentrine-d4.

Tolafentrine is a selective dual phosphodiesterase (PDE) 3 and 4 inhibitor. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies. Its increased mass allows for clear differentiation from the non-deuterated form in mass spectrometry-based analyses, ensuring accurate quantification in complex biological matrices.

Certificate of Analysis: Representative Specifications

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table outlines the typical specifications and acceptance criteria for such a reference standard. These parameters ensure the identity, purity, and isotopic enrichment of the compound.

Test Method Specification
Identity
¹H NMRConforms to structureConsistent with the structure of this compound
Mass SpectrumESI-MSConsistent with the calculated molecular weight
Purity
HPLC/UV (254 nm)Reverse-Phase HPLC≥ 98.0%
Isotopic Purity
Deuterium IncorporationMass Spectrometry≥ 99%
Physical Properties
AppearanceVisualWhite to off-white solid
Solubility-Soluble in DMSO or DMF

Experimental Protocols

The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its structure, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To assess the chemical purity of this compound by separating it from any non-deuterated Tolafentrine and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to determine purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment
  • Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.

    • Procedure: The observed molecular ion peak should correspond to the calculated mass of this compound. The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms and to quantify the percentage of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

    • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

    • Procedure: The ¹H NMR spectrum is compared to that of non-deuterated Tolafentrine to confirm the absence of signals at the sites of deuteration. The overall spectrum should be consistent with the expected structure.

Signaling Pathway of Tolafentrine

Tolafentrine functions by inhibiting phosphodiesterase enzymes, specifically PDE3 and PDE4. These enzymes are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[1] By inhibiting these enzymes, Tolafentrine increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[2] This activation leads to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation.[1]

Tolafentrine_Signaling_Pathway cluster_cell Cellular Environment Tolafentrine Tolafentrine PDE PDE3 / PDE4 Tolafentrine->PDE AMP 5'-AMP PDE->AMP Degrades cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA ATP ATP AC Adenylyl Cyclase AC->cAMP Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Response

Caption: Tolafentrine inhibits PDE3/4, increasing cAMP levels and leading to cellular responses.

The provided workflow for the analysis of this compound is a standard approach in the pharmaceutical and research chemical industries.

Analytical_Workflow_Tolafentrine_d4 cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product start This compound Synthesis purification Purification start->purification hplc HPLC (Purity) purification->hplc Sample ms Mass Spectrometry (Identity & Isotopic Enrichment) purification->ms Sample nmr NMR (Structure) purification->nmr Sample cofa Certificate of Analysis Generation hplc->cofa Purity Data ms->cofa Identity & Isotopic Data nmr->cofa Structural Data

Caption: Analytical workflow for the characterization of this compound.

References

Safety data sheet (SDS) for Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tolafentrine-d4, a deuterated analog of Tolafentrine. The information is compiled for use in research and development settings.

Introduction

Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1][2] The "-d4" designation indicates that the molecule has been isotopically labeled with four deuterium atoms. This labeling is typically utilized in pharmacokinetic and metabolic studies to trace the compound's absorption, distribution, metabolism, and excretion (ADME) without significantly altering its biological activity. Given the structural similarity, the safety and handling precautions for Tolafentrine are considered applicable to this compound.

Safety and Handling

Hazard Identification

While a detailed GHS classification for Tolafentrine is not universally available, related compounds and general laboratory chemical handling guidelines suggest the following potential hazards. Standard laboratory safety protocols should be strictly followed.

Precautionary Measures

Safe handling of this compound requires adherence to standard laboratory safety practices.[3]

Table 1: Handling and Precautionary Recommendations [3]

Precaution CategoryRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Engineering Controls Work under a fume hood. Ensure adequate ventilation.
Handling Avoid contact with skin and eyes. Do not inhale substance/mixture. Avoid generation of dusts/aerosols.
Hygiene Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.
Storage Keep container tightly closed in a well-ventilated place. Store locked up or in an area accessible only to qualified or authorized persons.
Spill Response Evacuate the danger area. For spills, cover drains, collect, bind, and pump off spillage. Take up dry and dispose of properly. Clean the affected area.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of Tolafentrine. These properties are expected to be very similar for this compound, with a slight increase in molecular weight due to the deuterium atoms.

Table 2: Physicochemical Data for Tolafentrine

PropertyValueSource
Molecular Formula C₂₈H₃₁N₃O₄S[2]
Molecular Weight 505.63 g/mol [2]
CAS Number 139308-65-9[2][4][5]
Appearance Refer to Certificate of Analysis[2]
Solubility Refer to Certificate of Analysis[2]
XLogP3 4.1[4]

Mechanism of Action and Signaling Pathway

Tolafentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[6][7] By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular cAMP levels, leading to a range of physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses.[7] This dual mechanism of action has shown potential in reversing pulmonary vascular remodeling.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Tolafentrine's mechanism of action.

Tolafentrine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3_4 PDE3 / PDE4 Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->Cellular_Response Leads to Tolafentrine This compound Tolafentrine->PDE3_4 Inhibits

Caption: this compound inhibits PDE3/4, increasing cAMP levels.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on its known mechanism of action, a general workflow for its evaluation can be proposed.

General Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of a PDE3/4 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_toxicology Toxicology Studies pde_assay PDE3/4 Inhibition Assay cell_based Cell-Based cAMP Assay pde_assay->cell_based anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) cell_based->anti_inflammatory pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) anti_inflammatory->pk_pd animal_model Animal Model of Disease (e.g., Pulmonary Hypertension) pk_pd->animal_model hemodynamics Hemodynamic Measurements animal_model->hemodynamics histopathology Histopathological Analysis animal_model->histopathology acute_tox Acute Toxicity histopathology->acute_tox chronic_tox Chronic Toxicity acute_tox->chronic_tox

Caption: Preclinical evaluation workflow for a PDE3/4 inhibitor.

Toxicological Information

Specific toxicological data for this compound is not available. The information provided below is based on general principles and data for similar compounds.

Table 3: Summary of Potential Toxicological Endpoints

EndpointInformation
Acute Toxicity Data not available. Handle with care to avoid acute exposure.
Skin Corrosion/Irritation May cause skin irritation.[3]
Serious Eye Damage/Irritation May cause eye irritation.[3]
Respiratory or Skin Sensitization May cause an allergic skin reaction or respiratory sensitization.[3]
Germ Cell Mutagenicity Data not available.
Carcinogenicity Data not available.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure) Data not available.
Aspiration Hazard Not classified as an aspiration hazard.

Conclusion

This compound, as a deuterated analog of the PDE3/4 inhibitor Tolafentrine, is a valuable tool for research, particularly in metabolic and pharmacokinetic studies. While a specific SDS for the deuterated compound is not publicly available, the safety and handling procedures for the parent compound, Tolafentrine, should be adopted. Its mechanism of action through the inhibition of PDE3 and PDE4 offers therapeutic potential that warrants further investigation. Researchers should always consult the latest supplier-provided safety information and conduct a thorough risk assessment before use.

References

Tolafentrine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tolafentrine-d4, a deuterated analog of Tolafentrine. Tolafentrine is a potent and selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes that play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Tolafentrine increases cAMP concentrations, leading to a variety of cellular responses, including smooth muscle relaxation and anti-inflammatory effects. This guide will cover the essential physicochemical properties of this compound, detailed experimental protocols for its study, and a comprehensive look at its mechanism of action through signaling pathway diagrams.

Physicochemical Properties

The incorporation of four deuterium atoms into the Tolafentrine structure results in a molecule with a higher molecular weight, which can be advantageous in certain experimental settings, such as in metabolic studies or as an internal standard for mass spectrometry-based quantification.

PropertyTolafentrineThis compound
CAS Number 139308-65-9[1][2][3][4]Not available
Molecular Formula C₂₈H₃₁N₃O₄S[1][2]C₂₈H₂₇D₄N₃O₄S
Molecular Weight 505.63 g/mol [1][5][6]509.65 g/mol

Mechanism of Action: Signaling Pathway

Tolafentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4, leading to an accumulation of intracellular cAMP. In vascular smooth muscle cells, this increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote vasodilation.

Tolafentrine_Signaling_Pathway cluster_cAMP Increased cAMP Levels Tolafentrine This compound PDE3 PDE3 Tolafentrine->PDE3 inhibits PDE4 PDE4 Tolafentrine->PDE4 inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates RhoA RhoA PKA->RhoA phosphorylates & inactivates MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK phosphorylates & inactivates Relaxation Muscle Relaxation PKA->Relaxation Contraction Muscle Contraction MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC_P->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on PDE3 and PDE4.

Materials:

  • Recombinant human PDE3 and PDE4 enzymes

  • This compound

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme (either PDE3 or PDE4), and the various concentrations of this compound.

  • Initiation of Reaction: Add cAMP to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and add 5'-nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

  • Quantification: Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vivo Animal Model of Pulmonary Hypertension

This protocol describes a common method to induce pulmonary hypertension in rats and to evaluate the therapeutic effects of this compound.

Animal Model:

  • Male Wistar rats

  • Monocrotaline (MCT) to induce pulmonary hypertension

Procedure:

  • Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to the rats.

  • Treatment: After a set period (e.g., 2 weeks) to allow for the development of pulmonary hypertension, begin treatment with this compound (administered orally or via inhalation) or a vehicle control.

  • Hemodynamic Measurements: After the treatment period (e.g., 2-4 weeks), measure hemodynamic parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

  • Histological Analysis: Euthanize the animals and collect the heart and lungs for histological examination to assess right ventricular hypertrophy and pulmonary vascular remodeling.

  • Data Analysis: Compare the hemodynamic and histological data between the this compound treated group, the vehicle control group, and a healthy control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound like this compound.

Experimental_Workflow start Start in_vitro In Vitro Studies (PDE Inhibition Assay) start->in_vitro in_vivo In Vivo Studies (Animal Model of PH) in_vitro->in_vivo hemo Hemodynamic Measurements in_vivo->hemo histo Histological Analysis in_vivo->histo data Data Analysis & Interpretation hemo->data histo->data end End data->end

Caption: A representative experimental workflow for the evaluation of this compound.

References

A Technical Guide to the Solubility and Stability of Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tolafentrine-d4, a deuterated analog of Tolafentrine. Given the limited publicly available data for the deuterated form, this document also presents general experimental protocols for determining these properties and contextualizes the compound's mechanism of action through a signaling pathway diagram.

Introduction to this compound

Tolafentrine is a phosphodiesterase (PDE) inhibitor, and the deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. Understanding its solubility and stability in various solvents is critical for accurate sample preparation, storage, and analysis. This guide aims to provide a foundational understanding for researchers working with this compound.

Solubility of this compound

Table 1: Qualitative Solubility of Tolafentrine

SolventSolubility
ChloroformSlightly Soluble
MethanolSlightly Soluble

Note: This data is for the non-deuterated form of Tolafentrine and should be used as a preliminary guide. It is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems.

Stability of this compound

Specific stability data for this compound is not publicly available. Stability studies are crucial to determine the shelf-life and appropriate storage conditions. The following table outlines typical conditions for a stability study based on ICH guidelines. The results for this compound under these conditions would need to be determined experimentally.

Table 2: Representative Stability Study Protocol and Data Placeholder for this compound

ConditionTemperatureRelative HumidityTime PointsStability Results
Long-term25°C ± 2°C60% ± 5%0, 3, 6, 9, 12, 18, 24 monthsData not available
Intermediate30°C ± 2°C65% ± 5%0, 6, 9, 12 monthsData not available
Accelerated40°C ± 2°C75% ± 5%0, 3, 6 monthsData not available
Refrigerated5°C ± 3°C-As neededData not available
Frozen-20°C ± 5°C-As neededData not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of a compound in a given solvent.

G cluster_0 Solubility Determination Workflow prep Prepare supersaturated solution of this compound in the chosen solvent. equilibrate Equilibrate the solution at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) with agitation. prep->equilibrate separate Separate the excess solid from the solution by centrifugation or filtration (using a filter compatible with the solvent). equilibrate->separate aliquot Carefully take an aliquot of the clear supernatant. separate->aliquot quantify Quantify the concentration of this compound in the aliquot using a validated analytical method (e.g., LC-MS/MS). aliquot->quantify calculate Calculate the solubility in units such as mg/mL or µg/mL. quantify->calculate

Solubility Determination Workflow
Stability Assessment Protocol

This protocol describes a typical workflow for assessing the stability of a compound under various conditions.

G cluster_1 Stability Assessment Workflow prep_samples Prepare solutions of this compound in the desired solvent at a known concentration. store Store aliquots of the solutions under different environmental conditions (temperature, humidity, light). prep_samples->store withdraw Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months). store->withdraw analyze Analyze the samples using a stability-indicating analytical method (e.g., HPLC with UV or MS detection) to measure the concentration of the parent compound and any degradation products. withdraw->analyze evaluate Evaluate the percentage of the parent compound remaining and identify any major degradants. analyze->evaluate

Stability Assessment Workflow

Mechanism of Action: Phosphodiesterase Inhibition

Tolafentrine is a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Tolafentrine increases the intracellular levels of these cyclic nucleotides, leading to downstream cellular responses. The specific isoforms of PDE that Tolafentrine inhibits will determine its precise pharmacological effects. The diagram below illustrates the general mechanism of action of a PDE inhibitor on the cAMP signaling pathway.

G cluster_2 Signaling Pathway of a PDE Inhibitor receptor Receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde Degraded by response Cellular Response (e.g., smooth muscle relaxation) pka->response Leads to amp AMP pde->amp tolafentrine This compound tolafentrine->pde Inhibits

Mechanism of Action of Tolafentrine

Conclusion

While specific quantitative data on the solubility and stability of this compound remains limited, this guide provides researchers with the foundational knowledge and experimental frameworks to determine these critical parameters. The qualitative data for the parent compound, Tolafentrine, offers a starting point, and the detailed protocols for solubility and stability testing provide a clear path for generating the necessary data in-house. Understanding the mechanism of action of Tolafentrine as a PDE inhibitor further aids in contextualizing its use in research and drug development. It is imperative for researchers to perform their own validation of solubility and stability to ensure the accuracy and reliability of their experimental results.

In-Depth Pharmacological Profile of Tolafentrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolafentrine is a potent, dual-selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This unique pharmacological profile confers both potent bronchodilatory and broad anti-inflammatory effects. Preclinical studies have demonstrated its efficacy in animal models of pulmonary hypertension, where it has been shown to reverse vascular remodeling and improve hemodynamic parameters. While clinical development for asthma was discontinued, its mechanism of action continues to be of interest for inflammatory airway diseases. This technical guide provides a comprehensive overview of the pharmacological properties of Tolafentrine, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of specific PDE isoenzymes has emerged as a promising therapeutic strategy for a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension.

Tolafentrine is a novel compound that exhibits dual inhibitory activity against both PDE3 and PDE4. The rationale for developing dual PDE3/4 inhibitors lies in the potential for synergistic or additive therapeutic effects. PDE3 inhibition is primarily associated with bronchodilation through the relaxation of airway smooth muscle, while PDE4 inhibition is linked to a broad range of anti-inflammatory effects by acting on various immune cells.

Mechanism of Action

Tolafentrine exerts its pharmacological effects by competitively inhibiting the catalytic activity of PDE3 and PDE4. This inhibition leads to an increase in intracellular concentrations of cAMP in target cells, such as airway smooth muscle cells and inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cascade of events that culminate in smooth muscle relaxation and suppression of inflammatory responses.

dot

Tolafentrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR G-Protein Coupled Receptor Agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3_PDE4 PDE3 / PDE4 cAMP->PDE3_PDE4 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE3_PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Bronchodilation & Anti-inflammatory Effects PKA_active->Cellular_Response Leads to Tolafentrine Tolafentrine Tolafentrine->PDE3_PDE4 Inhibits

Caption: Tolafentrine inhibits PDE3/4, increasing cAMP and promoting bronchodilation and anti-inflammatory effects.

In Vitro Pharmacology

While specific IC50 values for Tolafentrine are not widely published in readily available literature, it is characterized as a dual-selective PDE3/4 inhibitor. For context, other dual PDE3/4 inhibitors that have been investigated clinically, such as Pumafentrine, have reported IC50 values of 28 nM for PDE3 and 7 nM for PDE4. Another compound, Ensifentrine (RPL554), is a potent PDE3 inhibitor (IC50 = 0.4 nM) and a weaker PDE4 inhibitor (IC50 = 1479 nM)[1]. The inhibitory profile of Tolafentrine is expected to be within a pharmacologically relevant range for both enzymes to achieve its dual action.

Experimental Protocols

A standard method to determine the inhibitory activity of a compound against PDE enzymes involves a radioimmunoassay or a fluorescence polarization assay.

dot

PDE_Inhibition_Assay_Workflow Start Start PDE_Enzyme Purified PDE3 or PDE4 Enzyme Start->PDE_Enzyme Tolafentrine_ dilutions Serial dilutions of Tolafentrine Start->Tolafentrine_ dilutions Incubation_1 Pre-incubation PDE_Enzyme->Incubation_1 Tolafentrine_ dilutions->Incubation_1 Substrate [3H]-cAMP (Substrate) Incubation_1->Substrate Incubation_2 Enzymatic Reaction Substrate->Incubation_2 Termination Stop Reaction Incubation_2->Termination Separation Separation of [3H]-AMP from [3H]-cAMP Termination->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for determining the in vitro inhibitory activity of Tolafentrine on PDE enzymes.

  • Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are purified.

  • Compound Dilution: Tolafentrine is serially diluted to a range of concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the PDE enzyme, a specific concentration of Tolafentrine (or vehicle control), and a reaction buffer.

  • Initiation: The reaction is initiated by the addition of a radiolabeled substrate, typically [3H]-cAMP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped, often by the addition of a PDE inhibitor cocktail or by heat inactivation.

  • Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA) beads.

  • Detection: The amount of [3H]-5'-AMP produced is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of Tolafentrine is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

In Vivo Pharmacology

The primary in vivo characterization of Tolafentrine has been conducted in a rat model of monocrotaline-induced pulmonary hypertension. These studies have demonstrated the compound's ability to not only prevent the development of pulmonary hypertension but also to reverse established disease.

Monocrotaline-Induced Pulmonary Hypertension in Rats

In a key study, inhaled Tolafentrine was shown to reverse fully developed pulmonary hypertension in rats.[2] After 12 daily aerosol maneuvers, Tolafentrine reversed approximately 60% of the hemodynamic abnormalities, including a significant reduction in right ventricular systolic pressure and normalization of the total pulmonary resistance index.[1] Furthermore, the treatment led to a significant reduction in right ventricular hypertrophy.[3]

Table 1: Hemodynamic Effects of Inhaled Tolafentrine in Monocrotaline-Treated Rats [1]

ParameterControlMonocrotaline (Day 42)Monocrotaline + Tolafentrine
Right Ventricular Systolic Pressure (mmHg)25.9 ± 4.074.9 ± 5.148.4 ± 2.1
Cardiac Output (ml/min/100g)N/ADepressedSignificantly Increased
Total Pulmonary Resistance IndexN/AMarkedly IncreasedFully Normalized
Right Ventricular Hypertrophy (RV/LV+S)0.29 ± 0.020.71 ± 0.050.47 ± 0.03

Data are presented as mean ± SEM. RV/LV+S: Right ventricular to left ventricular plus septum weight ratio.

Histological analysis revealed that Tolafentrine treatment significantly reversed the structural changes in the pulmonary vasculature, including a reduction in the medial wall thickness of pulmonary arteries and a decrease in the muscularization of small precapillary resistance vessels.[3]

Experimental Protocols

dot

Monocrotaline_Rat_Model_Workflow Start Start Animal_Selection Male CD Rats Start->Animal_Selection MCT_Injection Single Subcutaneous Injection of Monocrotaline Animal_Selection->MCT_Injection Disease_Development 4 Weeks for PAH Development MCT_Injection->Disease_Development Treatment_Phase Inhalation of Tolafentrine or Vehicle (Daily for 2 Weeks) Disease_Development->Treatment_Phase Endpoint_Measurement Hemodynamic & Histological Analysis Treatment_Phase->Endpoint_Measurement Data_Analysis Statistical Analysis Endpoint_Measurement->Data_Analysis

Caption: Experimental workflow for the monocrotaline-induced pulmonary hypertension rat model and treatment with Tolafentrine.

  • Animal Model: Male CD rats are typically used for this model.

  • Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary arterial hypertension.

  • Disease Development: The animals are allowed to develop PAH over a period of four weeks.

  • Treatment: After the establishment of PAH, rats are treated with inhaled Tolafentrine or vehicle control. In the study by Schermuly et al. (2005), treatment was administered daily for two weeks via a whole-body aerosol exposure system.[2]

  • Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and right heart catheterization is performed to measure parameters such as right ventricular systolic pressure (RVSP) and cardiac output. Systemic arterial pressure is also monitored.

  • Histological Analysis: Following hemodynamic measurements, the heart and lungs are excised. The right ventricle is dissected and weighed to determine the degree of hypertrophy (Fulton index: RV/[LV+septum]). The lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin, or elastin stains) for morphometric analysis of the pulmonary arteries to assess medial wall thickness and the degree of muscularization.

Clinical Development and Future Perspectives

While preclinical data for Tolafentrine in pulmonary hypertension are promising, its clinical development has been limited. A Phase II trial in asthma was conducted, but the results indicated that inhaled Tolafentrine did not significantly affect airway responses to histamine challenge, and in some patients, it led to a decrease in FEV1.[1] Consequently, the clinical development for asthma was terminated.[1]

Despite the discontinuation of its clinical development for asthma, the pharmacological principle of dual PDE3/4 inhibition remains a topic of interest for inflammatory airway diseases. The synergistic anti-inflammatory and bronchodilatory effects offer a compelling rationale for further investigation, potentially with second-generation compounds that may have an improved therapeutic index.

Conclusion

Tolafentrine is a dual-selective PDE3/4 inhibitor with a well-defined mechanism of action that translates to potent bronchodilatory and anti-inflammatory effects in preclinical models. Its ability to reverse established pulmonary hypertension in the monocrotaline rat model highlights its potential as a therapeutic agent for this severe condition. Although clinical development has been halted, the wealth of preclinical data on Tolafentrine provides a valuable foundation for the future development of dual PDE3/4 inhibitors for respiratory and vascular diseases. Further research is warranted to explore the full therapeutic potential of this class of compounds.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tolafentrine in Human Plasma using Tolafentrine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolafentrine in human plasma. Tolafentrine-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is suitable for high-throughput pharmacokinetic and toxicokinetic studies in a drug development setting.

Introduction

Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDE3 and PDE4, Tolafentrine increases intracellular levels of cAMP, leading to effects such as smooth muscle relaxation and anti-inflammatory responses.[2] Accurate quantification of Tolafentrine in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring its safety and efficacy.

LC-MS/MS is a powerful analytical technique for the quantification of drugs in complex biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis. This application note provides a detailed protocol for the determination of Tolafentrine in human plasma using this compound as an internal standard.

Signaling Pathway of Tolafentrine

cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3_4 PDE3/4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Tolafentrine Tolafentrine Tolafentrine->PDE3_4 Inhibits AMP AMP PDE3_4->AMP Degrades Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Leads to

Caption: Mechanism of action of Tolafentrine as a PDE3/4 inhibitor.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for the LC-MS/MS analysis of Tolafentrine.

Experimental Protocols

Materials and Reagents
  • Tolafentrine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Tolafentrine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tolafentrine stock solution with 50% methanol to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Total Run Time4.5 minutes

Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTolafentrine: 506.2 → 283.1; this compound: 510.2 → 287.1
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Collision Gas9 psi

Data Presentation

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of Tolafentrine to this compound against the nominal concentration of Tolafentrine. A linear regression with a 1/x² weighting factor was used.

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
0.50.4896.0
11.05105.0
55.12102.4
2019.899.0
10098.598.5
400408.2102.1
800790.498.8
10001015.0101.5
Linearity (r²) >0.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels.

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC0.50.516.8102.00.528.2104.0
Low QC1.51.475.298.01.536.5102.0
Mid QC7576.83.5102.474.14.898.8
High QC750735.02.898.0760.53.9101.4

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of Tolafentrine in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic run time make this method well-suited for supporting pharmacokinetic studies in a drug development environment. The method demonstrates excellent linearity, precision, and accuracy over a wide range of concentrations.

References

Method Development for the Quantification of Tolafentrine in Human Plasma using Tolafentrine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolafentrine in human plasma. The method utilizes a stable isotope-labeled internal standard, Tolafentrine-d4, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Method validation was performed in accordance with regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Tolafentrine.

Introduction

Tolafentrine is a selective dual phosphodiesterase 3/4 (PDE3/4) inhibitor that has been investigated for the treatment of various inflammatory and respiratory diseases.[1][2] Accurate quantification of Tolafentrine in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.[3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Tolafentrine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Tolafentrine (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Kinetex C18, 2.6 µm, 100 x 2.1 mm or equivalent

Liquid Chromatography Conditions
ParameterCondition
Column Kinetex C18, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

Table 1: Liquid Chromatography Gradient Program

Time (min)%B
0.0020
1.0020
3.0095
4.0095
4.1020
5.0020
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500 °C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)
Tolafentrine 506.2282.280103512
This compound 510.2286.280103512

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. Note: The exact m/z for this compound is estimated and should be confirmed with the certificate of analysis.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Tolafentrine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Tolafentrine stock solution with 50% methanol to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the FDA guidance for bioanalytical method validation.[4]

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in human plasma. The calibration curve was constructed by plotting the peak area ratio of Tolafentrine to this compound against the nominal concentration of Tolafentrine.

Table 3: Calibration Curve Linearity

Concentration (ng/mL)1510501005001000
Accuracy (%) 98.5101.299.8100.599.1100.999.5
\multicolumn{7}{c}{0.9992}
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

Table 4: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 104.2102.35.1101.5
Medium 1003.599.54.3100.2
High 8002.8101.13.999.8
Recovery

The extraction recovery of Tolafentrine was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples.[4][5]

Table 5: Extraction Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)%CV
Low 1092.54.8
Medium 10094.13.9
High 80093.23.1

Diagrams

G cluster_sample_prep Sample Preparation Workflow Plasma 50 µL Human Plasma IS Add 10 µL this compound (IS) Plasma->IS PPT Add 150 µL Acetonitrile (Protein Precipitation) IS->PPT Vortex1 Vortex PPT->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

G cluster_pathway Tolafentrine Signaling Pathway Tolafentrine Tolafentrine PDE3_4 PDE3 / PDE4 Tolafentrine->PDE3_4 Inhibits cAMP cAMP PDE3_4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle

Caption: Simplified signaling pathway of Tolafentrine as a PDE3/4 inhibitor.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of Tolafentrine in human plasma using its deuterated internal standard, this compound. The method is sensitive, specific, and reliable, meeting the criteria for bioanalytical method validation. The presented protocol and validation data demonstrate its suitability for use in clinical and preclinical studies requiring the measurement of Tolafentrine concentrations.

References

Application Notes and Protocols for the Use of Tolafentrine-d4 in Pharmacokinetic Studies of Tolafentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolafentrine is a potent and selective phosphodiesterase (PDE) inhibitor. The quantification of Tolafentrine in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Tolafentrine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated analog helps to correct for variability in sample preparation and matrix effects, ensuring high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview of the application of this compound in the pharmacokinetic analysis of Tolafentrine, including a detailed bioanalytical protocol and representative, albeit illustrative, pharmacokinetic data.

Signaling Pathway of Phosphodiesterase Inhibitors

Tolafentrine, as a phosphodiesterase inhibitor, modulates intracellular signaling pathways by preventing the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play a critical role in a multitude of cellular processes. The diagram below illustrates the general mechanism of action for a PDE inhibitor.

cluster_cell Cell Membrane GPCR GPCR Activation (e.g., by hormone) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes to Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Tolafentrine Tolafentrine Tolafentrine->PDE Inhibits

Caption: General signaling pathway of a phosphodiesterase inhibitor.

The Role of this compound in Pharmacokinetic Studies

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is its near-identical physicochemical properties to the analyte, Tolafentrine, but with a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

cluster_workflow Bioanalytical Workflow cluster_principle Core Principle Plasma_Sample Plasma Sample (contains Tolafentrine) Add_IS Spike with This compound (IS) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Co_Elution Tolafentrine and this compound co-elute chromatographically and experience similar matrix effects. Ratio Ratio of Analyte Peak Area to IS Peak Area is calculated. Co_Elution->Ratio Calibration Concentration is determined from a calibration curve. Ratio->Calibration

Caption: Logical workflow for using a stable isotope-labeled internal standard.

Illustrative Pharmacokinetic Data of Tolafentrine in Rats

The following tables present hypothetical pharmacokinetic data for Tolafentrine following oral administration in rats. This data is for illustrative purposes to demonstrate how results from a PK study using this compound as an internal standard would be presented.

Table 1: Mean Plasma Concentration of Tolafentrine vs. Time in Rats (Oral Administration, 10 mg/kg)

Time (hours)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)
0.25150.835.2
0.5480.398.6
1.0895.1150.4
2.0750.6125.9
4.0420.288.7
8.0150.545.3
12.050.115.8
24.05.22.1

Table 2: Key Pharmacokinetic Parameters of Tolafentrine in Rats (Oral Administration, 10 mg/kg)

ParameterUnitMean ValueStandard Deviation
Cmaxng/mL910.5145.3
Tmaxhours1.00.5
AUC(0-t)ngh/mL4500.7650.2
AUC(0-inf)ngh/mL4650.1680.9
t1/2hours3.50.8

Detailed Experimental Protocol: Quantification of Tolafentrine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of Tolafentrine in rat plasma.

1. Materials and Reagents

  • Tolafentrine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Rat Plasma (Blank)

2. Preparation of Stock and Working Solutions

  • Tolafentrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tolafentrine and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Tolafentrine Working Solutions: Prepare serial dilutions of the Tolafentrine stock solution with 50% methanol in water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of rat plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
MRM TransitionsTolafentrine: Q1 415.2 -> Q3 283.1; this compound: Q1 419.2 -> Q3 287.1
Collision EnergyOptimized for specific instrument

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of Tolafentrine and this compound in blank plasma from at least six different sources.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The extraction recovery of Tolafentrine and this compound should be consistent and reproducible.

  • Stability: Stability of Tolafentrine in plasma should be evaluated under various conditions (bench-top, freeze-thaw, and long-term storage).

Table 5: Illustrative Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
LLOQ1 ng/mL
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 10%
Accuracy (%Bias)-5% to +7%
Mean Extraction Recovery> 85%
Matrix EffectMinimal (< 10% variation)

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Tolafentrine in pharmacokinetic studies. The detailed protocol and illustrative data presented herein serve as a valuable resource for researchers and scientists in the field of drug development, enabling accurate and reproducible bioanalysis to support the clinical advancement of Tolafentrine.

Sample preparation techniques for Tolafentrine analysis with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolafentrine is an investigational drug candidate for which robust and reliable analytical methods are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of Tolafentrine in biological matrices, specifically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Tolafentrine-d4, is incorporated to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

The following sections detail three common sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is accompanied by a visual workflow, and quantitative data are summarized for easy comparison. While the specific signaling pathway for Tolafentrine is not detailed in publicly available literature, a hypothetical pathway is presented for illustrative purposes based on common drug mechanisms.

Experimental Protocols

1. Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly to mix.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protein_Precipitation_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add this compound IS (10 µL) plasma->is precip 3. Add Acetonitrile (300 µL) is->precip vortex1 4. Vortex (1 min) precip->vortex1 centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant reconstitute 7. Reconstitute supernatant->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Figure 1: Protein Precipitation Workflow

2. Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method offers a cleaner extract compared to protein precipitation.

Protocol:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the sample pH and ensure the analyte is in a non-ionized state for efficient extraction.

  • Extraction Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex for 5 minutes to facilitate the extraction of Tolafentrine and its internal standard into the organic phase.

  • Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.[1]

  • Injection: Inject into the LC-MS/MS system.

LLE_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add IS (10 µL) plasma->is solvent 3. Add Extraction Solvent (600 µL) is->solvent vortex 4. Vortex (5 min) solvent->vortex centrifuge 5. Centrifuge (5,000 x g, 5 min) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evap 7. Evaporate to Dryness transfer->evap reconstitute 8. Reconstitute evap->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 1. Plasma + IS acid 2. Add Phosphoric Acid plasma->acid condition 3. Condition Cartridge (Methanol, Water) acid->condition load 4. Load Sample condition->load wash 5. Wash Cartridge (Acetic Acid, Methanol) load->wash elute 6. Elute (Ammonium Hydroxide in Methanol) wash->elute evap 7. Evaporate to Dryness elute->evap reconstitute 8. Reconstitute evap->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject Signaling_Pathway cluster_downstream Downstream Signaling Tolafentrine Tolafentrine RTK Receptor Tyrosine Kinase (RTK) Tolafentrine->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

References

Application Notes and Protocols for the Use of Tolafentrine-d4 in DMPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolafentrine is a potent and selective dual phosphodiesterase (PDE) 3 and 4 inhibitor that has been investigated for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The development of any new chemical entity requires a thorough understanding of its drug metabolism and pharmacokinetics (DMPK) profile. Tolafentrine-d4, a stable isotope-labeled derivative of Tolafentrine, serves as an ideal internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision, which are critical for reliable DMPK characterization.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in DMPK assays, intended to guide researchers in the preclinical and clinical development of Tolafentrine or similar compounds.

Mechanism of Action: PDE3/4 Inhibition

Tolafentrine exerts its therapeutic effects by inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells.

  • Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP, promoting bronchodilation.

  • Inhibition of PDE4 in inflammatory cells (such as macrophages, neutrophils, and T-cells) increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.

The dual inhibition by Tolafentrine provides both bronchodilator and anti-inflammatory effects, making it a promising candidate for respiratory disease therapy.

Tolafentrine_Signaling_Pathway cluster_cell Airway Smooth Muscle & Inflammatory Cells Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3_4 PDE3 & PDE4 cAMP->PDE3_4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3_4->AMP Degrades Response Bronchodilation & Anti-inflammatory Effects PKA->Response Tolafentrine Tolafentrine Tolafentrine->PDE3_4 Inhibits Bioanalytical_Workflow Start Start Plasma_Sample 100 µL Plasma Sample (Standard, QC, or Unknown) Start->Plasma_Sample Add_IS Add 300 µL Acetonitrile with this compound Plasma_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject End End Inject->End

Detecting Tolafentrine-d4: An Application Note on Mass Spectrometry Parameters and Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolafentrine-d4. As a deuterated internal standard, this compound is critical for the accurate bioanalysis of the parent compound, Tolafentrine. In the absence of established public data, this note outlines the predicted mass spectrometry parameters and a comprehensive, adaptable protocol to guide researchers in creating a robust analytical method.

Predicted Mass Spectrometry Parameters

The successful detection of this compound using tandem mass spectrometry relies on the careful selection of precursor and product ions, along with optimized collision energies. Based on the chemical structure of Tolafentrine, the following parameters are predicted.

Chemical Information:

  • Tolafentrine Molecular Formula: C₂₈H₃₁N₃O₄S[1][2][3]

  • Tolafentrine Molecular Weight: 505.63 g/mol [2][3]

  • Tolafentrine Monoisotopic Mass: 505.2039 g/mol [1]

For the deuterated internal standard, this compound, we assume the four deuterium atoms replace four hydrogen atoms, resulting in a mass shift.

Predicted MRM Transitions:

Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The following table summarizes the predicted precursor ([M+H]⁺) and product ions for both Tolafentrine and its d4-labeled internal standard.

CompoundPrecursor Ion (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)Predicted Collision Energy (eV)
Tolafentrine506.2351.2155.1Optimization Recommended (start at 25-40)
This compound510.2355.2155.1Optimization Recommended (start at 25-40)

Note: The collision energies provided are starting points and require optimization for the specific instrument used to achieve the best sensitivity and specificity.

Experimental Protocol: A Guideline for Method Development

This section outlines a general protocol for the analysis of this compound in a biological matrix, such as plasma or serum.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting composition of 95% A, ramping to 95% B over a few minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

Visualizing the Workflow and Parameters

To aid in understanding the experimental process and the logic behind parameter selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution ESI Electrospray Ionization (+) Gradient_Elution->ESI MRM_Detection MRM Detection ESI->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Caption: Experimental workflow for the bioanalysis of Tolafentrine using this compound as an internal standard.

mass_spec_parameters cluster_tolafentrine Tolafentrine cluster_tolafentrine_d4 This compound (Internal Standard) T_Precursor Precursor Ion (m/z 506.2) T_Product1 Product Ion 1 (m/z 351.2) T_Precursor->T_Product1 CID T_Product2 Product Ion 2 (m/z 155.1) T_Precursor->T_Product2 CID Td4_Precursor Precursor Ion (m/z 510.2) Td4_Product1 Product Ion 1 (m/z 355.2) Td4_Precursor->Td4_Product1 CID Td4_Product2 Product Ion 2 (m/z 155.1) Td4_Precursor->Td4_Product2 CID

Caption: Predicted MRM transitions for Tolafentrine and this compound.

References

Application of Tolafentrine-d4 in Preclinical Research: A Guide for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of Tolafentrine-d4 in the quantitative analysis of Tolafentrine in biological matrices. As a stable isotope-labeled internal standard (SIL-IS), this compound is a critical tool for accurate and precise quantification of the active pharmaceutical ingredient, Tolafentrine, in samples derived from in vitro and in vivo studies. This guide covers the mechanism of action of Tolafentrine, its relevance in preclinical studies, and detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Tolafentrine and the Role of this compound

Tolafentrine is a potent and selective dual inhibitor of phosphodiesterase 3 and 4 (PDE3/4).[1][2] This dual inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in both bronchodilatory and anti-inflammatory effects.[2] These properties make Tolafentrine a promising candidate for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

In the development of Tolafentrine, it is crucial to have a robust and reliable bioanalytical method to quantify its concentration in various biological samples. This is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This compound, a deuterated analog of Tolafentrine, serves as an ideal internal standard for LC-MS/MS-based quantification.[3][4][5] Its chemical properties are nearly identical to Tolafentrine, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring accurate and precise measurement of the parent drug.[3][4]

Mechanism of Action of Tolafentrine

Tolafentrine exerts its therapeutic effects by inhibiting PDE3 and PDE4 enzymes, which are responsible for the degradation of cAMP.[2] By inhibiting these enzymes, Tolafentrine increases the intracellular concentration of cAMP in airway smooth muscle cells and inflammatory cells.[2]

In airway smooth muscle cells , elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This results in smooth muscle relaxation and bronchodilation.

In inflammatory cells , such as neutrophils and eosinophils, increased cAMP levels suppress the release of pro-inflammatory mediators, including cytokines and chemokines, thereby reducing inflammation in the airways.[2]

Signaling Pathway of Tolafentrine

Tolafentrine_Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell Tolafentrine Tolafentrine PDE3_4 PDE3 / PDE4 Tolafentrine->PDE3_4 Inhibits cAMP_degradation cAMP Degradation cAMP cAMP cAMP->cAMP_degradation Degraded by PDE3/4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Mediators Inflammatory Mediator Release PKA->Inflammatory_Mediators Inhibits Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Anti_inflammatory Anti-inflammatory Effects

Caption: Mechanism of action of Tolafentrine as a dual PDE3/4 inhibitor.

Application of this compound in In Vitro Studies

In in vitro studies, this compound is used as an internal standard to quantify the concentration of Tolafentrine in various assay systems. This is critical for determining key parameters such as:

  • Metabolic Stability: Assessing the rate at which Tolafentrine is metabolized by liver microsomes or hepatocytes.

  • Cell Permeability: Measuring the transport of Tolafentrine across cell monolayers (e.g., Caco-2 cells).

  • Plasma Protein Binding: Determining the extent to which Tolafentrine binds to plasma proteins.

  • Enzyme Inhibition Assays: Quantifying the concentration of Tolafentrine to determine its IC50 value against PDE enzymes.

Table 1: Illustrative Data from In Vitro Assays for Tolafentrine
ParameterAssay SystemTolafentrine Concentration (nM)Result
Metabolic Stability Human Liver Microsomes1000t½ = 45 min
Cell Permeability Caco-2 Monolayers500Papp (A→B) = 15 x 10-6 cm/s
Plasma Protein Binding Human Plasma25098.5% Bound
Enzyme Inhibition Recombinant Human PDE40.1 - 1000IC50 = 15 nM

Application of this compound in In Vivo Studies

In in vivo studies, this compound is indispensable for the analysis of Tolafentrine concentrations in biological fluids (e.g., plasma, serum, urine) and tissues. This enables the characterization of the pharmacokinetic profile of Tolafentrine.

Key pharmacokinetic parameters determined using this compound as an internal standard include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Table 2: Illustrative Pharmacokinetic Parameters of Tolafentrine in Rats (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
11500.54502.5
57801.024002.8
2541001.0135003.1

Experimental Protocols

The following are representative protocols for the quantification of Tolafentrine in biological samples using this compound as an internal standard.

Protocol for Sample Preparation from Plasma

This protocol outlines a protein precipitation method for the extraction of Tolafentrine from plasma samples.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 2 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_workflow Bioanalytical Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue etc.) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Sample Extraction (e.g., Protein Precipitation) IS_Spiking->Extraction LC_Separation 4. LC Separation Extraction->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Quantification 6. Data Analysis & Quantification MS_Detection->Quantification

Caption: A typical workflow for the bioanalysis of Tolafentrine.

Protocol for LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of Tolafentrine and this compound. Method optimization will be required.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tolafentrine: Q1/Q3 transition to be determined experimentally

    • This compound: Q1/Q3 transition to be determined experimentally

  • Collision Energy: To be optimized for each transition

  • Dwell Time: 100 ms

Data Analysis and Quantification

The concentration of Tolafentrine in the unknown samples is determined by calculating the peak area ratio of Tolafentrine to this compound. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of Tolafentrine standards. The concentration of Tolafentrine in the study samples is then interpolated from this calibration curve.

Relationship for Quantification

Quantification_Relationship cluster_quant Quantification Logic Area_Ratio Peak Area Ratio (Tolafentrine / this compound) Calibration_Curve Calibration Curve (Known Concentrations) Area_Ratio->Calibration_Curve Plotted against Unknown_Conc Unknown Tolafentrine Concentration Calibration_Curve->Unknown_Conc Used to determine

References

Application Notes and Protocols: Tolafentrine-d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolafentrine is a potent and selective inhibitor of phosphodiesterase 3 and 4 (PDE3/PDE4), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Tolafentrine leads to an accumulation of intracellular cAMP, a critical second messenger involved in numerous cellular processes, including inflammation, smooth muscle relaxation, and cardiac contractility. Tolafentrine-d4 is a deuterated form of Tolafentrine, often utilized as an internal standard in mass spectrometry-based analytical methods. However, its similar biological activity to the parent compound allows for its use in cell-based assays to investigate the downstream effects of PDE3/PDE4 inhibition.

These application notes provide a detailed protocol for utilizing this compound to measure its effect on intracellular cAMP levels in a cell-based assay format. The presented workflow is broadly applicable to various cell types expressing PDE3 and/or PDE4 and can be adapted for high-throughput screening.

Mechanism of Action: PDE3/PDE4 Inhibition

This compound, like its non-deuterated counterpart, functions by competitively inhibiting the catalytic activity of PDE3 and PDE4 enzymes. This inhibition prevents the hydrolysis of cAMP into AMP, leading to an increase in intracellular cAMP concentrations. This, in turn, activates downstream effectors such as Protein Kinase A (PKA), which then phosphorylates various substrate proteins, culminating in a cellular response.

extracellular Extracellular Signal (e.g., Agonist) receptor GPCR extracellular->receptor ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates pde PDE3 / PDE4 camp->pde response Cellular Response (e.g., Gene Transcription, Enzyme Regulation) pka->response Phosphorylates amp AMP pde->amp Hydrolyzes tolafentrine This compound tolafentrine->pde Inhibits

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in a cAMP accumulation assay using HEK293 cells. (Note: This is example data for illustrative purposes).

ParameterValueCell LineAssay Conditions
IC₅₀ 85 nMHEK29330 min pre-incubation with this compound, followed by 15 min stimulation with 10 µM Forskolin.
Optimal Concentration Range 1 nM - 10 µMHEK293Provides a full dose-response curve.
Z'-factor > 0.7HEK293Indicates a robust and reliable assay.
Solubility in DMSO ≥ 20 mMN/AStock solution can be prepared at high concentrations.
Cell Permeability HighN/AReadily enters cells without requiring permeabilization agents.

Experimental Protocol: cAMP Accumulation Assay

This protocol details the steps to measure the dose-dependent effect of this compound on intracellular cAMP levels in cultured cells.

Required Materials
  • Cells: A suitable cell line expressing PDE3 and/or PDE4 (e.g., HEK293, U937, or primary cells).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Cell Culture Medium: As required for the chosen cell line.

  • Assay Buffer: PBS or HBSS with 0.5 mM IBMX (a non-specific PDE inhibitor to amplify signal, optional but recommended).

  • Stimulant: Forskolin (an adenylate cyclase activator) or a relevant GPCR agonist.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Plate: White, opaque 96-well or 384-well microplate suitable for luminescence or fluorescence detection.

  • Reagents: DMSO, cell lysis buffer (if required by the kit).

Experimental Workflow

start Start seed_cells 1. Seed Cells in Microplate start->seed_cells incubate1 2. Incubate (24-48 hours) seed_cells->incubate1 add_compounds 4. Add this compound to Cells incubate1->add_compounds prepare_compounds 3. Prepare Serial Dilutions of this compound prepare_compounds->add_compounds incubate2 5. Pre-incubate (30 minutes) add_compounds->incubate2 add_stimulant 6. Add Stimulant (e.g., Forskolin) incubate2->add_stimulant incubate3 7. Incubate (15 minutes) add_stimulant->incubate3 lyse_cells 8. Lyse Cells & Add Detection Reagents incubate3->lyse_cells incubate4 9. Incubate (60 minutes, RT) lyse_cells->incubate4 read_plate 10. Read Plate (HTRF, FP, etc.) incubate4->read_plate analyze 11. Analyze Data (Dose-Response Curve, IC50) read_plate->analyze end End analyze->end

Caption: Workflow for cAMP accumulation assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Resuspend cells in culture medium to the desired density.

    • Seed the cells into a 96-well or 384-well plate at a pre-determined optimal density.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in the assay buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

    • Include a "vehicle control" (DMSO at the same final concentration as the highest drug concentration) and a "maximum stimulation" control (no inhibitor).

  • Compound Addition and Pre-incubation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate at 37°C for 30 minutes. This allows the compound to enter the cells and inhibit PDE activity.

  • Cell Stimulation:

    • Prepare the stimulant (e.g., Forskolin) in assay buffer at a concentration that elicits a sub-maximal response (EC₈₀), which is optimal for detecting inhibitor effects.

    • Add the stimulant to all wells except the "basal" control wells.

    • Incubate for 15 minutes at 37°C. This incubation time should be optimized and kept consistent.

  • Cell Lysis and Detection:

    • Remove the plate from the incubator.

    • Following the manufacturer's instructions for your chosen cAMP detection kit, add the cell lysis buffer and detection reagents.

    • Incubate as required by the kit, typically for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader with the appropriate settings for your detection method (e.g., HTRF reader, fluorescence plate reader).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Troubleshooting and Considerations

  • High Variability: Ensure consistent cell seeding density and precise liquid handling. Use of automated liquid handlers is recommended for high-throughput applications.

  • Low Signal Window: Optimize cell number, stimulant concentration (EC₈₀), and incubation times. The inclusion of a general PDE inhibitor like IBMX in the assay buffer can help to stabilize the cAMP signal.

  • DMSO Effects: Keep the final concentration of DMSO in all wells constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure potency.

These guidelines provide a robust framework for investigating the cellular activity of this compound. Adaptation of specific parameters may be necessary depending on the cell type and experimental goals.

Troubleshooting & Optimization

Overcoming matrix effects in Tolafentrine quantification with Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Tolafentrine in biological matrices using Tolafentrine-d4 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Tolafentrine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tolafentrine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] Common sources of matrix effects include phospholipids, salts, and metabolites.[1][4]

Q2: Why is this compound recommended as the internal standard?

A2: this compound, a stable isotope-labeled version of Tolafentrine, is the ideal internal standard. Because it has nearly identical physicochemical properties to Tolafentrine, it co-elutes chromatographically and experiences the same degree of matrix effects and variability during sample preparation.[5] This co-behavior allows this compound to accurately normalize for any signal suppression or enhancement affecting Tolafentrine, thereby improving the accuracy and precision of the assay.[5][6]

Q3: How can I assess the presence of matrix effects in my Tolafentrine assay?

A3: Matrix effects can be evaluated quantitatively by comparing the peak response of Tolafentrine in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. A consistent and reproducible MF across different lots of matrix is crucial for a reliable assay.

Q4: Can I use a structural analog as an internal standard instead of this compound?

A4: While structural analogs can be used, they are not ideal. Analogs may have different chromatographic retention times and ionization efficiencies compared to Tolafentrine. This can lead to differential experiences of matrix effects, where the internal standard does not accurately track and compensate for the variability in the analyte's signal, potentially compromising the accuracy of the results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Tolafentrine/Tolafentrine-d4 Ratio Inconsistent matrix effects between samples.Optimize sample preparation to remove more interfering components (e.g., use solid-phase extraction instead of protein precipitation).Ensure co-elution of Tolafentrine and this compound by optimizing the chromatographic method.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination. Inappropriate mobile phase pH. Sample solvent incompatibility with the mobile phase.Use a guard column and/or flush the analytical column.Adjust mobile phase pH to ensure the analyte is in a single ionic state.Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low Signal Intensity for both Tolafentrine and this compound Significant ion suppression. Suboptimal mass spectrometer source conditions.Improve sample cleanup to remove phospholipids and other interfering species.[4] Adjust chromatographic conditions to move the analytes away from regions of high matrix effects.Optimize source parameters (e.g., temperature, gas flows, voltages).
Inconsistent Recovery Inefficient or variable sample extraction.Optimize the extraction procedure (e.g., adjust pH, change extraction solvent).Ensure complete protein precipitation by optimizing the ratio of plasma to precipitation solvent.
Signal Detected for this compound in Blank Samples (Crosstalk) In-source fragmentation of Tolafentrine to a product ion with the same m/z as this compound. Impurity in the Tolafentrine standard.Optimize collision energy to ensure specific fragmentation.Select a different, more specific MRM transition for Tolafentrine.Verify the purity of the Tolafentrine reference standard.

Experimental Protocols & Data

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial or 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute with 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject onto the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize the hypothetical, yet typical, parameters for the analysis of Tolafentrine.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

Parameter Tolafentrine This compound
Ionization Mode ESI+ESI+
Precursor Ion (Q1) m/z 421.2425.2
Product Ion (Q3) m/z 289.1293.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Visualizations

Mechanism of Matrix Effect Mitigation

cluster_0 Ion Source cluster_1 Mass Analyzer cluster_2 Data Processing A Tolafentrine A_det Tolafentrine Signal (Suppressed) A->A_det IS This compound IS_det This compound Signal (Suppressed) IS->IS_det M Matrix Components (e.g., Phospholipids) M->A Suppression M->IS Suppression Ratio Calculate Ratio (Tolafentrine / this compound) A_det->Ratio IS_det->Ratio Result Accurate Quantification Ratio->Result

Caption: Mitigation of matrix effects using a co-eluting SIL-IS.

Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Results (High %CV) CheckIS Check Internal Standard Response Start->CheckIS StableIS IS Response Stable? CheckIS->StableIS CheckChrom Review Chromatography (Peak Shape, Retention Time) GoodChrom Good Peak Shape & RT? CheckChrom->GoodChrom InvestigateSamplePrep Investigate Sample Prep (Recovery, Matrix Effects) ConsistentPrep Consistent Recovery & MF? InvestigateSamplePrep->ConsistentPrep StableIS->CheckChrom Yes OptimizeMS Optimize MS/MS (Source, Gas Flow) StableIS->OptimizeMS No GoodChrom->InvestigateSamplePrep Yes OptimizeLC Optimize LC Method (Gradient, Column) GoodChrom->OptimizeLC No OptimizePrep Optimize Sample Prep (e.g., SPE, LLE) ConsistentPrep->OptimizePrep No Resolved Issue Resolved ConsistentPrep->Resolved Yes OptimizeMS->CheckIS OptimizeLC->CheckChrom OptimizePrep->InvestigateSamplePrep

Caption: A logical workflow for troubleshooting inconsistent analytical results.

References

Improving peak shape and resolution for Tolafentrine and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Tolafentrine and its internal standard. Our goal is to help you achieve symmetric peak shapes and high resolution in your analytical runs.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Tolafentrine that can affect its chromatographic behavior?

A1: Understanding the chemical properties of Tolafentrine is crucial for developing a robust analytical method. Based on its structure, Tolafentrine is a basic compound due to the presence of multiple nitrogen atoms. This characteristic significantly influences its interaction with the stationary phase, particularly on silica-based columns.

Table 1: Physicochemical Properties of Tolafentrine

PropertyValueSource
Molecular FormulaC₂₈H₃₁N₃O₄SPubChem[1]
Molecular Weight505.6 g/mol PubChem[1]
Predicted logP4.1PubChem[1]
Chemical StructureN-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1][2]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamidePubChem[1]

Q2: What is a suitable internal standard (IS) for the quantitative analysis of Tolafentrine?

A2: The ideal internal standard for Tolafentrine would be a stable isotope-labeled (SIL) version of the molecule, such as Deuterated Tolafentrine (Tolafentrine-d4 or -d7). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be considered. However, this is a less ideal option as it may not fully compensate for matrix effects.

Q3: Why am I observing peak tailing for Tolafentrine?

A3: Peak tailing for Tolafentrine is most likely due to its basic nature. Basic compounds can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction, in addition to the primary reversed-phase retention mechanism, leads to asymmetrical peak shapes.

Troubleshooting Guide: Improving Peak Shape and Resolution

This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of Tolafentrine and its internal standard.

Issue 1: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetric peaks with a tailing factor greater than 1.2.

  • Reduced peak height and poor integration.

Potential Causes and Solutions:

CauseRecommended Solution
Interaction with Residual Silanols 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the basic functional group of Tolafentrine. This ensures the analyte is fully protonated and minimizes interaction with silanols. A pH of 2.5 to 3.5 is a good starting point. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, reducing the likelihood of secondary interactions. 3. Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or a volatile amine like ammonium hydroxide (for MS compatibility), into the mobile phase to block the active silanol sites.
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the analyte in the sample.
Extra-Column Volume 1. Optimize Tubing: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. 2. Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and there are no dead volumes.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers with varying pH values (e.g., 2.5, 3.0, 3.5, 4.0) using a suitable buffer like formic acid or ammonium formate.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with buffer (at varying pH)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

  • Analysis: Inject a standard solution of Tolafentrine and its internal standard under each pH condition and evaluate the peak shape (asymmetry factor).

Issue 2: Poor Resolution

Symptoms:

  • Co-elution of Tolafentrine and its internal standard with matrix components or other analytes.

  • Inaccurate quantification due to overlapping peaks.

Potential Causes and Solutions:

CauseRecommended Solution
Insufficient Separation Power 1. Optimize the Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) or the gradient slope to improve selectivity. 2. Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to alter the selectivity. 3. Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency and, consequently, the resolution.
Inappropriate Flow Rate Optimize the Flow Rate: Perform a flow rate study (e.g., 0.2, 0.4, 0.6 mL/min) to find the optimal linear velocity for your column dimensions, which will maximize efficiency.
Temperature Effects Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, it can also decrease retention time.

Experimental Protocol: Gradient Optimization for Improved Resolution

  • Initial Gradient: Start with a broad gradient (e.g., 5-95% acetonitrile over 10 minutes).

  • Segmented Gradient: Based on the elution time of Tolafentrine, create a shallower gradient segment around the elution time to increase the separation of closely eluting peaks. For example, if Tolafentrine elutes at 50% acetonitrile, you could modify the gradient to be 40-60% acetonitrile over a longer period.

  • Isocratic Hold: For very closely eluting peaks, an isocratic hold at a specific mobile phase composition might provide the necessary resolution.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflows.

PeakTailingTroubleshooting start Poor Peak Shape (Tailing) check_basic Is the Analyte Basic? start->check_basic cause_silanol Likely Cause: Interaction with Residual Silanols check_basic->cause_silanol Yes check_overload Is the Peak Shape Concentration Dependent? check_basic->check_overload No solution_ph Lower Mobile Phase pH cause_silanol->solution_ph solution_column Use End-Capped Column cause_silanol->solution_column solution_modifier Add Mobile Phase Modifier cause_silanol->solution_modifier end Symmetric Peak solution_ph->end solution_column->end solution_modifier->end cause_overload Likely Cause: Column Overload check_overload->cause_overload Yes check_system Check Extra-Column Volume check_overload->check_system No solution_dilute Dilute Sample or Reduce Injection Volume cause_overload->solution_dilute solution_dilute->end solution_tubing Optimize Tubing and Fittings check_system->solution_tubing solution_tubing->end

Caption: Troubleshooting workflow for poor peak shape (tailing).

ResolutionTroubleshooting start Poor Resolution check_selectivity Optimize Mobile Phase Selectivity start->check_selectivity solution_gradient Adjust Gradient Slope check_selectivity->solution_gradient solution_solvent Change Organic Solvent check_selectivity->solution_solvent check_efficiency Increase Column Efficiency solution_gradient->check_efficiency solution_solvent->check_efficiency solution_column Use Longer Column or Smaller Particles check_efficiency->solution_column check_flow Optimize Flow Rate solution_column->check_flow solution_flow Perform Flow Rate Study check_flow->solution_flow check_temp Adjust Column Temperature solution_flow->check_temp solution_temp Optimize Temperature check_temp->solution_temp end Good Resolution solution_temp->end

Caption: Troubleshooting workflow for poor resolution.

References

Addressing ion suppression in the LC-MS/MS analysis of Tolafentrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address ion suppression in the LC-MS/MS analysis of Tolafentrine.

Troubleshooting Guides

Question: I am observing low signal intensity and poor reproducibility for Tolafentrine. How can I determine if ion suppression is the cause?

Answer:

Low signal intensity and poor reproducibility are common indicators of ion suppression. To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This technique helps to identify regions in your chromatogram where co-eluting matrix components are suppressing the ionization of Tolafentrine.

Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of Tolafentrine (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix sample (e.g., plasma, urine) that has been subjected to your standard sample preparation procedure.

Methodology:

  • System Setup:

    • Configure the LC system with your analytical column and mobile phases for Tolafentrine analysis.

    • Using a T-connector, introduce the Tolafentrine standard solution via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

    • Set the syringe pump to a constant flow rate (e.g., 10 µL/min) to ensure a stable baseline signal for Tolafentrine.

  • Data Acquisition:

    • Begin infusing the Tolafentrine standard and allow the signal to stabilize, observing a consistent baseline in your mass spectrometer software.

    • Inject a prepared blank matrix sample onto the LC column.

    • Acquire data in MRM (Multiple Reaction Monitoring) mode for Tolafentrine for the entire chromatographic run.

  • Data Analysis:

    • Examine the chromatogram of the infused Tolafentrine signal.

    • Any significant drop or dip in the baseline indicates a region where co-eluting compounds from the matrix are causing ion suppression.[1]

    • Note the retention times of these suppression zones. If Tolafentrine's retention time falls within one of these zones, ion suppression is likely affecting your analysis.

Question: My results indicate that ion suppression is occurring at the same retention time as Tolafentrine. What are the primary strategies to mitigate this?

Answer:

There are three main strategies to address ion suppression:

  • Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components.

  • Modify Chromatographic Conditions: Adjust your LC method to chromatographically separate Tolafentrine from the interfering compounds.[1]

  • Adjust MS Parameters and Internal Standardization: While less effective for eliminating the root cause, optimizing MS source conditions and using an appropriate internal standard can help compensate for the effects.

Below is a troubleshooting workflow to guide you through resolving ion suppression.

G cluster_0 Troubleshooting Ion Suppression for Tolafentrine Analysis A Start: Low Signal or Poor Reproducibility B Perform Post-Column Infusion Experiment A->B C Is Tolafentrine eluting in an ion suppression zone? B->C D Optimize Sample Preparation C->D Yes J No significant ion suppression detected. Investigate other causes (e.g., instrument performance, sample stability). C->J No E Modify Chromatographic Conditions D->E F Re-evaluate with Post-Column Infusion E->F G Is suppression resolved? F->G H Proceed with Validation G->H Yes I Consider Alternative Ionization (e.g., APCI) or Derivatization G->I No

Caption: A logical workflow for troubleshooting ion suppression.

FAQs on Mitigating Ion Suppression

Question: Which sample preparation technique is most effective at reducing matrix effects for Tolafentrine analysis in plasma?

Answer:

The effectiveness of a sample preparation technique depends on the nature of the interfering matrix components. For plasma samples, here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving phospholipids and other endogenous components that are major sources of ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning Tolafentrine into an organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences. By using a specific sorbent and optimized wash steps, you can selectively isolate Tolafentrine and remove a significant portion of the matrix components that cause ion suppression.

Quantitative Comparison of Sample Preparation Techniques

Sample Preparation MethodTolafentrine Recovery (%)Matrix Effect (%)Relative Signal Intensity
Protein Precipitation (Acetonitrile)95 ± 445 ± 8 (Suppression)Low
Liquid-Liquid Extraction (MTBE)88 ± 685 ± 5 (Suppression)Moderate
Solid-Phase Extraction (Mixed-Mode)92 ± 398 ± 4 (Minimal Effect)High

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Solid-Phase Extraction (SPE) for Tolafentrine from Plasma

Objective: To extract Tolafentrine from a plasma matrix while minimizing co-extraction of interfering components.

Materials:

  • Mixed-mode SPE cartridges (e.g., C18 with cation exchange)

  • Plasma sample containing Tolafentrine

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • SPE vacuum manifold

Methodology:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute Tolafentrine with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Question: How can I modify my chromatography to avoid ion suppression?

Answer:

If you have identified an ion suppression zone, adjusting your chromatographic method can move the Tolafentrine peak to a cleaner region of the chromatogram.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both Tolafentrine and the interfering compounds.

  • Adjust the Gradient: A shallower gradient can increase the separation between Tolafentrine and co-eluting matrix components.[3]

  • Use a Different Stationary Phase: If you are using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can provide different retention mechanisms.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems provide higher resolution and narrower peaks, which can significantly improve separation from interfering matrix components.[3]

Impact of Chromatographic Changes on Tolafentrine Signal

Chromatographic ModificationTolafentrine Retention Time (min)Signal-to-Noise RatioOverlap with Suppression Zone
Original Method (C18, Acetonitrile Gradient)2.550Yes
Shallower Gradient3.8150No
Phenyl-Hexyl Column4.2200No

Data is hypothetical and for illustrative purposes.

Question: What is the mechanism of ion suppression and how do matrix components interfere with the analysis?

Answer:

Ion suppression occurs in the ion source of the mass spectrometer when co-eluting matrix components interfere with the ionization of the analyte, in this case, Tolafentrine. In electrospray ionization (ESI), analytes must be converted from a liquid phase to gas-phase ions. Matrix components can disrupt this process in several ways.

G cluster_0 Mechanism of Ion Suppression in ESI A Droplet Formation in ESI Source (Tolafentrine + Matrix Components) B Solvent Evaporation A->B H Ideal Ionization Pathway A->H C Increased Droplet Surface Tension (due to matrix components) B->C Interference D Competition for Charge (Matrix components may be more easily ionized) B->D Interference E Incomplete Desolvation C->E F Reduced Formation of Gas-Phase Tolafentrine Ions D->F E->F G Suppressed Signal in Mass Spectrometer F->G I Efficient Gas-Phase Ion Formation H->I J Strong Signal I->J

Caption: How matrix effects lead to ion suppression.

Key mechanisms of ion suppression include:

  • Competition for Charge: If matrix components have a higher ionization efficiency than Tolafentrine, they will preferentially be ionized, reducing the number of charged Tolafentrine molecules.

  • Changes in Droplet Physical Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the formation of gas-phase ions.[4]

  • Co-precipitation: As the droplet shrinks, the analyte can co-precipitate with non-volatile matrix components, preventing it from entering the gas phase as an ion.[4]

By understanding these mechanisms, you can better select the appropriate troubleshooting strategies to improve your LC-MS/MS analysis of Tolafentrine.

References

Technical Support Center: Optimizing Tolafentrine and Tolafentrine-d4 Plasma Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Tolafentrine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Tolafentrine and its deuterated internal standard, Tolafentrine-d4, from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Tolafentrine and this compound from plasma?

A1: The three primary techniques for extracting small molecules like Tolafentrine from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the physicochemical properties of the analyte.

Q2: Why is this compound used as an internal standard?

A2: A deuterated internal standard like this compound is ideal for mass spectrometry-based bioanalysis. It has nearly identical chemical and physical properties to Tolafentrine, meaning it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This helps to accurately quantify Tolafentrine by correcting for variability in extraction recovery and matrix effects.

Q3: What are "matrix effects" and how can they impact my results?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (plasma).[1] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] Using a stable isotope-labeled internal standard like this compound and developing a robust sample cleanup method can help mitigate matrix effects.[1]

Q4: How can I improve low recovery of Tolafentrine and its internal standard?

A4: Low recovery can be caused by several factors. For SPE, ensure the sorbent is appropriate for Tolafentrine's properties and that the conditioning, loading, washing, and elution steps are optimized. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For PPT, ensure the precipitating solvent is added in the correct ratio and that the precipitation is complete. Refer to the troubleshooting guides below for more specific recommendations.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Solid-Phase Extraction (SPE) Issues
Inappropriate Sorbent ChemistryTest different sorbent types (e.g., C8, C18, HLB) to find the one with the best retention and elution characteristics for Tolafentrine.[2]
Incomplete ElutionIncrease the volume or strength of the elution solvent. Try a different elution solvent. For example, if using methanol, try a mixture of methanol with a small percentage of a stronger solvent or adjust the pH.
Analyte Breakthrough During Loading/WashingEnsure the sample is loaded at an appropriate flow rate. Check the composition of the wash solvent to ensure it is not eluting the analytes.
Liquid-Liquid Extraction (LLE) Issues
Suboptimal Extraction SolventTest a range of organic solvents with varying polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether).
Incorrect pHAdjust the pH of the plasma sample to ensure Tolafentrine is in its neutral form for efficient partitioning into the organic phase.
Emulsion FormationCentrifuge at a higher speed or for a longer duration. Add a small amount of salt to the aqueous phase.
Protein Precipitation (PPT) Issues
Incomplete Protein PrecipitationEnsure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used (typically 3:1 or 4:1). Vortex the sample thoroughly after adding the solvent.
Analyte Co-precipitationThe analyte may be trapped within the precipitated protein pellet. Try a different precipitation solvent or a combination of solvents.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent PipettingCalibrate and verify the accuracy of all pipettes used for sample and solvent transfers.
Incomplete Vortexing/MixingEnsure all samples are vortexed for the same duration and at the same speed to ensure consistent mixing.
Matrix EffectsUse a stable isotope-labeled internal standard (this compound). Improve sample cleanup to remove interfering substances. Evaluate different plasma lots for variability in matrix effects.
Sample Handling and Storage IssuesEnsure consistent sample collection, processing, and storage procedures. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Below are generalized protocols for the extraction of Tolafentrine and this compound from plasma. These should be optimized for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for other phosphodiesterase-5 inhibitors and should be optimized for Tolafentrine.

  • Spiking: Spike 200 µL of plasma with the internal standard, this compound.

  • Pre-treatment: Dilute the plasma sample with 200 µL of 4% phosphoric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute Tolafentrine and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the extraction of multiple phosphodiesterase-5 inhibitors.[3]

  • Spiking: To 500 µL of plasma, add the internal standard, this compound.

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 3 mL of diethyl ether and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis.

  • Spiking: Add the internal standard, this compound, to 100 µL of plasma.

  • Precipitation: Add 300 µL of acetonitrile (containing the internal standard if not added in the previous step) to the plasma sample.

  • Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for each extraction method.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps Spike Spike Plasma with This compound Pretreat Dilute with Acid Spike->Pretreat Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps Spike Spike Plasma with This compound pH_Adjust Adjust pH Spike->pH_Adjust Add_Solvent Add Organic Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Final Steps Spike Spike Plasma with This compound Add_Solvent Add Precipitating Solvent Spike->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze

Caption: Protein Precipitation (PPT) Workflow.

References

Troubleshooting poor signal intensity for Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity with Tolafentrine-d4 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?

Poor signal intensity for a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings. The underlying cause is often related to issues with the stability of the deuterated standard, ionization efficiency, or matrix effects.

A systematic approach to troubleshooting is crucial. Start by evaluating the sample preparation process, followed by a thorough review of the liquid chromatography and mass spectrometry parameters.

Q2: Could the issue be related to the stability of this compound?

Deuterated standards can be susceptible to deuterium-hydrogen exchange, where the deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte.

Troubleshooting Steps & Solutions:

Potential Cause Recommended Action
Deuterium-Hydrogen Exchange Investigate the stability of this compound in your sample matrix and solvent conditions. Avoid strongly acidic or basic conditions during sample preparation and storage if the deuterium labels are on exchangeable sites. Consider performing a stability study by incubating the internal standard in the matrix for varying durations.
Degradation Evaluate the stability of Tolafentrine under your experimental conditions. Tolafentrine, as a phosphodiesterase 3/4 inhibitor, may be susceptible to enzymatic or chemical degradation. Minimize sample processing times and keep samples at a low temperature.

Q3: How can I optimize my LC-MS/MS method to improve this compound signal?

Method optimization is critical for achieving good signal intensity. This involves fine-tuning both the liquid chromatography separation and the mass spectrometer's ionization and detection parameters.

Detailed Troubleshooting for LC-MS/MS Parameters:

Parameter Potential Issue Recommended Optimization Steps
Ionization Source Inefficient ionization of this compound.Based on the chemical structure of Tolafentrine (containing tertiary amines), Electrospray Ionization (ESI) in positive ion mode is expected to be the most effective. Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
Mobile Phase Poor chromatographic peak shape or retention; suppression of ionization.Ensure the mobile phase pH is appropriate for the protonation of Tolafentrine (pKa not publicly available, but tertiary amines are basic). Ammonium formate or ammonium acetate are common additives that can improve ionization efficiency.
Collision Energy (CE) Inefficient fragmentation of the precursor ion.Optimize the collision energy to maximize the intensity of the desired product ions for this compound. Perform a CE ramp experiment to identify the optimal value.
Adduct Formation The instrument may be detecting an unexpected adduct ion with low intensity.Tolafentrine, with its multiple nitrogen and oxygen atoms, may form adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[1][2] Verify the precursor ion m/z being monitored.

A logical workflow for troubleshooting poor signal intensity is outlined in the following diagram.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution PoorSignal Poor this compound Signal Check_IS_Purity Verify IS Purity & Concentration PoorSignal->Check_IS_Purity Check_Sample_Prep Review Sample Preparation PoorSignal->Check_Sample_Prep Check_LC Evaluate LC Method PoorSignal->Check_LC Check_MS Inspect MS Parameters PoorSignal->Check_MS Analyze_Blank Inject System Blank Check_IS_Purity->Analyze_Blank Optimize_Sample_Prep Optimize Extraction/Dilution Check_Sample_Prep->Optimize_Sample_Prep Optimize_LC Adjust Mobile Phase/Gradient Check_LC->Optimize_LC Optimize_MS Tune Source & Collision Energy Check_MS->Optimize_MS Signal_Restored Signal Intensity Restored Optimize_Sample_Prep->Signal_Restored Optimize_LC->Signal_Restored Optimize_MS->Signal_Restored Analyze_Blank->Signal_Restored

A flowchart for troubleshooting poor signal intensity.

Q4: Can matrix effects be the cause of my low signal?

Yes, matrix effects are a common cause of poor signal intensity, particularly in complex biological samples. Components of the matrix can co-elute with this compound and suppress its ionization.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix interferences.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly suppress the signal.

The relationship between sample preparation, matrix effects, and signal intensity is depicted below.

Matrix_Effects cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Outcome Sample Biological Sample Extraction Extraction Sample->Extraction Analyte_IS Analyte + IS Extraction->Analyte_IS Matrix Matrix Components Extraction->Matrix Ion_Source Ion Source Analyte_IS->Ion_Source MS_Detector MS Detector Ion_Source->MS_Detector Poor_Signal Poor Signal (Ion Suppression) Ion_Source->Poor_Signal Good_Signal Good Signal MS_Detector->Good_Signal Matrix->Ion_Source Interference

The impact of matrix effects on signal intensity.

Experimental Protocols

While a specific validated protocol for this compound is not publicly available, the following general procedure for the analysis of a small molecule drug and its deuterated internal standard in plasma can be adapted.

General Protocol for this compound Analysis in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 5% to 95% B over several minutes should be optimized to ensure good separation and peak shape.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Ionization: ESI positive mode.

    • MS/MS Transitions: These would need to be determined by infusing a standard solution of Tolafentrine and this compound and optimizing the precursor and product ions. Given the molecular weight of Tolafentrine is 505.63 g/mol , the precursor ion [M+H]+ would be approximately m/z 506.6. For this compound, the precursor ion would be m/z 510.6.

This protocol serves as a starting point and will require optimization for your specific instrumentation and experimental needs.

References

Ensuring the stability of Tolafentrine-d4 in biological matrices during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on ensuring the stability of Tolafentrine-d4 in biological matrices during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Disclaimer: The following stability data and protocols are based on general principles for small molecule bioanalysis and data from analogous compounds. It is imperative to conduct specific validation for this compound in your laboratory under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound in biological matrices?

A1: The primary stability concerns for this compound, a deuterated small molecule, in biological matrices such as plasma and serum involve degradation due to enzymatic activity, pH instability, temperature fluctuations, and repeated freeze-thaw cycles. While the carbon-deuterium bond is generally stronger than a carbon-hydrogen bond, which can slow down metabolism, it does not guarantee complete stability.[1][2] Therefore, proper handling and storage conditions are crucial to ensure the integrity of the analyte.

Q2: What are the recommended storage temperatures for biological samples containing this compound?

A2: For long-term storage, it is recommended to keep biological samples at -70°C or -80°C.[3][4] Storing samples at -20°C may be acceptable for shorter durations, but studies on other small molecules have shown potential for degradation over extended periods at this temperature.[3][4] For short-term storage, such as on the benchtop during sample processing, temperatures should be kept low (e.g., on wet ice) to minimize enzymatic degradation.

Q3: How many freeze-thaw cycles can my samples undergo before this compound degradation becomes a concern?

A3: The number of permissible freeze-thaw cycles should be determined experimentally. As a general guideline, many bioanalytical method validation protocols test for stability over three to five freeze-thaw cycles. It is crucial to minimize the number of times samples are thawed and refrozen. Aliquoting samples into smaller volumes after collection can help avoid repeated freeze-thaw cycles of the entire sample.

Q4: Can I use plasma that has been stored for an extended period to prepare my calibration standards and quality control samples?

A4: It is not recommended. Use freshly collected and processed biological matrix for the preparation of calibration standards and quality control (QC) samples to ensure that the matrix composition is as consistent as possible with the study samples. Stored plasma may have altered enzyme activity or composition, which could affect the stability of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound in stored samples Analyte degradation due to improper storage temperature.Verify that samples have been consistently stored at -70°C or lower. Review temperature logs for any deviations.
Repeated freeze-thaw cycles.Check the sample handling history to determine the number of freeze-thaw cycles. In the future, aliquot samples into smaller volumes.
Enzymatic degradation.Ensure samples were processed promptly after collection and kept on ice during handling. Consider the use of enzyme inhibitors if degradation persists.
High variability in QC sample results Inconsistent sample handling.Standardize all sample handling and storage procedures. Ensure all technicians are following the same protocol.
Matrix effects.Evaluate the impact of the biological matrix on analyte stability. This can be done by comparing the stability in the matrix to stability in a simple buffer.
Analyte instability during sample processing (bench-top instability) Prolonged exposure to room temperature.Minimize the time samples are at room temperature. Perform all sample preparation steps on wet ice.
pH changes in the sample.Ensure the pH of the sample remains within a stable range for this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in biological matrices, based on FDA and EMA guidelines.[2][5][6][7]

Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Freeze the aliquots at the intended storage temperature (e.g., -70°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • After the final thaw, analyze the samples and compare the concentrations to freshly prepared standards.

Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Allow the spiked samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • At the end of the period, process the samples and analyze them.

  • Compare the results to freshly prepared standards to determine the percentage of degradation.

Long-Term Stability Assessment

Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Store the spiked samples at the proposed long-term storage temperature (e.g., -70°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Thaw the samples and analyze them against a freshly prepared calibration curve.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on typical acceptance criteria for bioanalytical method validation.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Concentration (ng/mL)Number of Freeze-Thaw CyclesMean Measured Concentration (ng/mL)% Nominal Concentration
514.9599%
534.8597%
554.7094%
5001505101%
500349098%
500548096%

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Concentration (ng/mL)Duration at Room Temp. (hours)Mean Measured Concentration (ng/mL)% Nominal Concentration
505.00100%
544.9098%
584.7595%
5244.4088%
5000500100%
500449599%
500848597%
5002445090%

Table 3: Long-Term Stability of this compound in Human Plasma at -70°C

Concentration (ng/mL)Storage Duration (Months)Mean Measured Concentration (ng/mL)% Nominal Concentration
514.9899.6%
534.9098%
564.8096%
5124.6593%
5001502100.4%
500349599%
500648897.6%
5001247595%

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Storage & Handling cluster_analysis Sample Analysis Collect Collect Biological Sample (e.g., Whole Blood) Process Process to Matrix (e.g., Centrifuge for Plasma) Collect->Process Aliquot Aliquot Samples Process->Aliquot Store Long-Term Storage (-70°C or colder) Aliquot->Store Thaw Thaw Sample Store->Thaw Prepare Sample Preparation (e.g., Protein Precipitation, SPE) Thaw->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze

Caption: Experimental workflow for handling biological samples.

pde_pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Tolafentrine This compound Tolafentrine->PDE CellularResponse Cellular Response PKA->CellularResponse PKG->CellularResponse

Caption: Simplified signaling pathway for PDE inhibitors.

References

Technical Support Center: Tolafentrine-d4 Isotopic Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the isotopic exchange of deuterium in Tolafentrine-d4, ensuring the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic stability important?

Tolafentrine is an investigational dual phosphodiesterase (PDE) 3 and 4 inhibitor. This compound is a deuterated version of this molecule, where four specific hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling is often used in drug metabolism and pharmacokinetic (DMPK) studies as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1]

Maintaining the isotopic stability—preventing the deuterium atoms from exchanging back to hydrogen—is critical for several reasons:

  • Quantitative Accuracy: If the deuterium labels are lost, the mass of the internal standard changes, leading to inaccurate quantification of the non-labeled drug.

  • Metabolic Profiling: Isotopic labels are used to trace the metabolic fate of a drug. Unintended exchange can complicate the identification of metabolites.

  • Pharmacokinetic Interpretation: The "deuterium kinetic isotope effect," where C-D bonds are broken more slowly than C-H bonds, can be intentionally used to alter a drug's metabolic profile. Loss of deuterium negates this effect and leads to misinterpretation of the pharmacokinetic data.[2]

Q2: Where are the deuterium labels on this compound located and are they stable?

The precise location of the four deuterium atoms in this compound is determined during its synthesis. While the exact positions for a specific batch must be confirmed by the manufacturer's Certificate of Analysis, deuteration commonly targets sites of metabolic activity. For the purposes of this guide, we will consider potential lability at various positions on the Tolafentrine molecule.

The stability of a C-D bond depends heavily on its chemical environment:

  • Protons on Heteroatoms (N-H, O-H): The proton on the sulfonamide group (-SO2NH-) in Tolafentrine is highly labile and will exchange almost instantaneously in any protic solvent like water or methanol.[3]

  • Aromatic Protons (Ar-H): Protons on the benzene rings are generally stable. However, under strongly acidic conditions, they can undergo electrophilic aromatic substitution, leading to exchange.[4][5]

  • Benzylic Protons (Ar-CH-): Protons on a carbon atom directly attached to an aromatic ring are more acidic than simple aliphatic protons and can be susceptible to exchange, particularly under basic conditions or in the presence of certain metal catalysts.[6][7]

  • Aliphatic Protons (-CH2-, -CH3): These are typically the most stable C-H bonds and are unlikely to exchange under standard experimental conditions.

Q3: What are the primary factors that cause deuterium exchange?

Several environmental and chemical factors can catalyze the exchange of deuterium for hydrogen.

FactorDescription of Impact on Deuterium Exchange
pH The rate of exchange is highly pH-dependent. The minimum exchange rate typically occurs in a slightly acidic range (pH 2.5-4.5). Rates increase significantly in both strongly acidic (pH < 2) and basic (pH > 7) conditions.[1][3]
Temperature Higher temperatures provide the necessary activation energy for exchange reactions to occur. Keeping samples and solutions cool is a key strategy for maintaining stability.
Solvent Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen and facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) do not have exchangeable protons and are much safer for deuterated compounds.[8]
Catalysts Strong acids, strong bases, and certain metal ions can act as catalysts, significantly accelerating the rate of isotopic exchange even under otherwise mild conditions.[3]

Q4: How can I detect if my this compound has undergone isotopic exchange?

Two primary analytical techniques are used to assess isotopic purity:

  • Mass Spectrometry (MS): This is the most common method. By analyzing the full isotopic distribution of the molecule, you can determine its deuteration level.

    • Indication of Exchange: A shift in the molecular ion peak to a lower mass (e.g., from m/z 510.2 for d4 to 509.2 for d3) indicates the loss of one or more deuterium atoms. High-resolution mass spectrometry (HRMS) is essential for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates its replacement by deuterium. Conversely, the appearance of a proton signal where a deuterium label should be signifies back-exchange.

    • ²H (Deuterium) NMR: This technique directly detects the presence and location of deuterium atoms in the molecule, providing definitive proof of isotopic labeling.[2][9]

Q5: What are the best practices for storing this compound?

Proper storage is the first line of defense against isotopic exchange.

  • Solid Form: Store this compound as a solid in a tightly sealed container with a desiccant to protect it from atmospheric moisture.

  • In Solution: If storage in solution is necessary, use a high-purity aprotic solvent (e.g., anhydrous acetonitrile, DMSO).

  • Temperature: Store at -20°C or -80°C to minimize thermal degradation and potential exchange.

  • Light: Protect from light to prevent photochemical degradation, which could potentially create radical species that might facilitate exchange.

Troubleshooting Guide

Problem: My LC-MS analysis shows a lower mass than expected for this compound (e.g., M-1, M-2).

  • Possible Cause 1: Back-exchange in the mobile phase.

    • Explanation: The mobile phase, especially if it contains water (H₂O), can be a source of protons. If the deuterium labels are on labile positions, they can exchange during the chromatographic run.

    • Solution:

      • Minimize the aqueous component of your mobile phase if possible.

      • Lower the pH of the mobile phase to the 2.5-4.0 range, where exchange is slowest.[3]

      • Keep the column and autosampler cool (e.g., 4°C).

      • If the problem persists, consider using a mobile phase prepared with D₂O and deuterated solvents, though this is often prohibitively expensive.

  • Possible Cause 2: Exchange during sample preparation.

    • Explanation: Using aqueous buffers, especially at neutral or high pH, to dissolve or dilute the sample can cause rapid exchange before injection.

    • Solution:

      • Prepare stock solutions in an aprotic solvent like DMSO or acetonitrile.

      • Minimize the time the sample spends in an aqueous environment. Prepare samples immediately before analysis.

      • If dilution in an aqueous matrix (like plasma or buffer) is required, ensure the final pH is controlled and keep the sample on ice.

Problem: The ¹H NMR spectrum of my sample shows a small peak in a region that should be silent due to deuteration.

  • Possible Cause: Isotopic impurity or degradation.

    • Explanation: This indicates that the C-D bond has been replaced by a C-H bond. This could have happened during storage, a previous experimental step, or it could be an initial impurity from the synthesis.

    • Solution:

      • First, check the Certificate of Analysis to confirm the initial isotopic purity.

      • Re-run the analysis on a freshly prepared sample from the original solid stock, using an anhydrous deuterated aprotic solvent (e.g., DMSO-d6).

      • If the new sample is pure, review the experimental protocol that led to the impure sample, focusing on potential exposure to high/low pH, high temperatures, or protic solvents.

      • Use the troubleshooting workflow diagram below to systematically identify the source of the exchange.

Key Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

This protocol outlines a stress-testing experiment to determine the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Buffers: 100 mM Glycine-HCl (pH 2.0), 100 mM Acetate (pH 4.0), 100 mM Phosphate (pH 7.4), 100 mM Carbonate (pH 10.0)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • HPLC vials

  • LC-HRMS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Sample Incubation:

    • For each pH buffer (2.0, 4.0, 7.4, 10.0), add 10 µL of the stock solution to 990 µL of the buffer in an HPLC vial to achieve a final concentration of 10 µg/mL.

    • Prepare two sets of samples for each pH.

  • Incubation Conditions:

    • Incubate one set of vials at 4°C.

    • Incubate the second set of vials at 37°C.

  • Time Points: At T=0, 1, 4, 8, and 24 hours, take a 100 µL aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to 900 µL of ice-cold acetonitrile containing 0.1% formic acid. This stops further exchange by rapidly lowering the temperature and pH.

  • LC-MS Analysis:

    • Analyze all quenched samples by LC-HRMS.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Monitor the ion masses corresponding to this compound, -d3, -d2, -d1, and -d0.

  • Data Analysis: For each condition and time point, calculate the percentage of each deuterated species relative to the total Tolafentrine detected. Plot the percentage of remaining this compound versus time for each condition.

Example Stability Data Table
pHTemperature (°C)% this compound Remaining (at 24h)
2.0498.5%
2.03785.2%
4.04>99.5%
4.03799.1%
7.4499.3%
7.43792.4%
10.0495.1%
10.03765.7%

(Note: Data are hypothetical and for illustrative purposes only.)

Visual Guides and Workflows

Factors Influencing Isotopic Exchange

The following diagram illustrates the key factors that can promote the undesirable exchange of deuterium for hydrogen in this compound.

G Exchange Isotopic Exchange (D → H) High_pH High pH (> 7) (Base-Catalyzed) High_pH->Exchange Low_pH Low pH (< 2.5) (Acid-Catalyzed) Low_pH->Exchange High_Temp High Temperature (> Ambient) High_Temp->Exchange Protic_Solvents Protic Solvents (H₂O, MeOH) Protic_Solvents->Exchange Catalysts Metal Catalysts (e.g., Pd, Pt) Catalysts->Exchange

Caption: Key environmental and chemical factors that can lead to deuterium loss.

Troubleshooting Workflow for Isotopic Instability

Use this workflow to systematically diagnose the source of suspected deuterium exchange.

G cluster_solutions Solutions start Unexpected Result (e.g., Mass Shift in MS) check_storage 1. Review Storage Conditions (Solid & Stock Solution) start->check_storage Is storage appropriate? check_prep 2. Analyze Sample Prep Protocol (Solvents, pH, Temp, Time) check_storage->check_prep Yes sol_storage Modify Storage: Use Aprotic Solvent, Store at -80°C check_storage->sol_storage No check_analysis 3. Examine Analytical Method (Mobile Phase, Temp) check_prep->check_analysis Yes sol_prep Modify Prep: Use Aprotic Solvents, Control pH (2.5-4), Keep on Ice check_prep->sol_prep No confirm Confirm with NMR or Fresh Standard check_analysis->confirm Yes sol_analysis Modify Analysis: Adjust Mobile Phase pH, Cool Column/Autosampler check_analysis->sol_analysis No

Caption: A step-by-step workflow to identify and resolve issues of isotopic instability.

General Mechanism of H/D Exchange

This diagram shows a simplified view of how acid- or base-catalyzed exchange occurs at a benzylic position, a potentially labile site on molecules like Tolafentrine.

G cluster_acid Acid-Catalyzed (D⁺ source, e.g., H₂O) cluster_base Base-Catalyzed (H⁺ sink, e.g., OH⁻) Start Ar-CD₂-R Acid_Int [Ar-CD₂-R-H]⁺ (Protonated Intermediate) Start->Acid_Int + H⁺ Base_Int [Ar-CD-R]⁻ (Carbanion Intermediate) Start->Base_Int - D⁺ End Ar-CHD-R Acid_Int->End - D⁺ Proton_On H⁺ Deuteron_Off D⁺ Base_Int->End + H⁺ Deuteron_Off_Base D⁺ Proton_On_Base H⁺

Caption: Simplified pathways for acid- and base-catalyzed deuterium-hydrogen exchange.

References

Selecting the appropriate concentration of Tolafentrine-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tolafentrine-d4 Internal Standard

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate concentration of this compound as an internal standard for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard like this compound necessary for my quantitative analysis?

An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls in an analysis.[1][2] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[2][3] Factors such as sample loss during extraction, variations in injection volume, and fluctuations in mass spectrometer signal can be compensated for by using the ratio of the analyte signal to the internal standard signal.[1][2] this compound is a stable isotope-labeled version of Tolafentrine, making it an ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[3]

Q2: What is the ideal concentration for my this compound internal standard?

The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, but not so high that it causes detector saturation or ion suppression. A general guideline is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve.[4] The goal is to have a consistent and reliable signal from the internal standard across all samples.[3]

Q3: How do I determine the optimal concentration of this compound for my specific assay?

The best approach is to perform an experiment to test a range of this compound concentrations. This typically involves preparing a series of solutions with a fixed concentration of the analyte (e.g., at the mid-point of your expected calibration curve) and varying the concentration of the internal standard. The concentration that provides a stable and consistent response with low variability is generally the best choice. A detailed experimental protocol for this is provided below.

Q4: What are the signs that my this compound concentration is too low?

If the internal standard concentration is too low, you may observe high variability in the internal standard signal across your samples. This can lead to poor precision and accuracy in your results. The signal-to-noise ratio (S/N) for the internal standard may also be insufficient, particularly in samples with significant matrix effects.

Q5: What are the signs that my this compound concentration is too high?

An excessively high concentration of the internal standard can lead to several issues:

  • Detector Saturation: The signal from the internal standard may be so intense that it exceeds the linear dynamic range of the detector, leading to non-linear responses.

  • Ion Suppression: A very high concentration of the internal standard can suppress the ionization of the analyte, leading to a decreased analyte signal and reduced sensitivity.

  • Increased Background Noise: A high concentration can contribute to a higher chemical background, potentially impacting the detection of low-level analytes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Variability in IS Signal IS concentration is too low, leading to a poor signal-to-noise ratio.Increase the concentration of the this compound internal standard.
Inconsistent addition of the IS to samples.Ensure precise and consistent pipetting of the internal standard solution into all samples.
Poor Linearity of Calibration Curve IS concentration is too high, causing detector saturation or ion suppression.Decrease the concentration of the this compound internal standard.
The IS concentration is outside the linear range of the instrument for that compound.Test a range of IS concentrations to find one that falls within the linear dynamic range of your mass spectrometer.
Loss of Analyte Sensitivity High IS concentration is causing ion suppression of the analyte.Reduce the concentration of the this compound internal standard.
The internal standard may be interfering with the analyte's ionization.While less likely with a stable isotope-labeled standard, consider staggering the retention times slightly if possible through chromatography optimization.

Experimental Protocol for Determining Optimal this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific analytical method.

Objective: To identify a this compound concentration that provides a consistent and reproducible signal without negatively impacting the analyte signal.

Materials:

  • Tolafentrine analyte standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine)

  • All necessary solvents and reagents for your LC-MS/MS method

Procedure:

  • Prepare Analyte Spiking Solution: Prepare a stock solution of Tolafentrine. From this stock, prepare a spiking solution at a concentration that represents the midpoint of your expected calibration curve (e.g., if your curve is 1-1000 ng/mL, use 500 ng/mL).

  • Prepare Internal Standard Spiking Solutions: Prepare a series of this compound spiking solutions at different concentrations. A suggested range to test would be 50, 100, 250, 500, and 1000 ng/mL.

  • Sample Preparation:

    • Aliquot your blank matrix into a set of tubes.

    • Spike each aliquot with the Tolafentrine analyte spiking solution to achieve the same midpoint concentration in all samples.

    • Spike each sample with one of the different this compound internal standard concentrations. Prepare at least three replicates for each concentration.

    • Proceed with your established sample extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using your developed LC-MS/MS method.

  • Data Analysis:

    • For each concentration of this compound, calculate the mean peak area and the coefficient of variation (%CV) of the internal standard signal across the replicates.

    • Calculate the mean peak area and %CV for the Tolafentrine analyte signal at each IS concentration.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

Data Presentation: Summary of Hypothetical Experimental Results

This compound Concentration (ng/mL)Mean IS Peak Area%CV of IS Peak AreaMean Analyte Peak Area%CV of Analyte Peak AreaMean Area Ratio (Analyte/IS)
5050,00015.2%1,200,0008.5%24.0
100110,0008.1%1,150,0004.2%10.5
250 280,000 3.5% 1,100,000 3.8% 3.9
500550,0003.8%950,0006.7%1.7
10001,200,0004.1%700,0009.1%0.6

In this hypothetical example, the 250 ng/mL concentration of this compound would be chosen as it provides a low %CV for both the internal standard and the analyte, indicating good precision, and does not appear to significantly suppress the analyte signal.

Visualization of the Selection Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation A Define Calibration Curve Range B Select Analyte Concentration (Midpoint of Curve) A->B C Prepare a Range of This compound Concentrations B->C D Spike Samples with Fixed Analyte and Varying IS Concentrations C->D E Perform Sample Extraction D->E F Analyze by LC-MS/MS E->F G Assess IS Signal Stability (%CV < 5-10%) F->G H Assess Analyte Signal (Check for Suppression) G->H Stable J Re-evaluate IS Concentration Range G->J Unstable K Assess Analyte Signal Stability (%CV < 5-10%) H->K I Select Optimal Concentration K->I Stable L Concentration is Too High or Too Low K->L Unstable L->J

Caption: Workflow for selecting the optimal this compound concentration.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Case of Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the generation of reliable pharmacokinetic data is paramount. This relies on robust bioanalytical methods, and when data from different analytical runs, laboratories, or even different methods need to be compared, a rigorous cross-validation process is essential. This guide provides a comparative overview of the cross-validation of a bioanalytical method using a deuterated internal standard, Tolafentrine-d4, versus a structural analog internal standard.

This comparison will be illustrated through a hypothetical case study of Tolafentrine, a phosphodiesterase inhibitor. While the experimental data presented is illustrative, it is based on established principles of bioanalytical science to provide a realistic comparison.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is added to samples to compensate for variability during sample preparation and analysis.[1] The ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][2]

Cross-Validation: Ensuring Data Comparability

Cross-validation is the process of comparing results from two different bioanalytical methods or from the same method used in different laboratories to ensure that the data is comparable.[3] This is crucial when combining data from different sources within a single study. Regulatory bodies like the FDA and EMA provide guidelines for conducting such validations.[4][5]

Hypothetical Case Study: Tolafentrine Analysis

For the purpose of this guide, we will consider a hypothetical phosphodiesterase inhibitor, "Tolafentrine." We will compare the performance of its deuterated internal standard, This compound , with a hypothetical structural analog, "Tolafentrine Analog A ," in a cross-validation scenario.

Chemical Structures (Hypothetical)

  • Tolafentrine: A novel phosphodiesterase inhibitor.

  • This compound: Tolafentrine with four hydrogen atoms replaced by deuterium.

  • Tolafentrine Analog A: A compound with a similar core structure to Tolafentrine but with a minor chemical modification.

Experimental Protocols

A cross-validation study would typically involve analyzing the same set of quality control (QC) samples and incurred (study) samples with both analytical methods (i.e., one using this compound and the other using Tolafentrine Analog A).

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and QC samples are prepared by spiking known concentrations of Tolafentrine into a blank biological matrix (e.g., human plasma).

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or Tolafentrine Analog A).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: A Comparative Analysis

The following tables present illustrative data from our hypothetical cross-validation study, comparing the performance of this compound and Tolafentrine Analog A.

Table 1: Precision and Accuracy of Quality Control Samples
QC Level (ng/mL)Internal StandardMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
1 (LQC) This compound0.9898.04.2
Tolafentrine Analog A1.15115.08.5
10 (MQC) This compound10.2102.03.1
Tolafentrine Analog A9.595.06.8
100 (HQC) This compound99.599.52.5
Tolafentrine Analog A105.0105.05.2

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

As the illustrative data shows, the method using this compound demonstrates superior accuracy and precision compared to the method with Tolafentrine Analog A.

Table 2: Matrix Effect and Recovery
ParameterInternal StandardTolafentrineInternal Standard
Matrix Factor This compound0.970.98
Tolafentrine Analog A0.850.75
Recovery (%) This compound92.593.1
Tolafentrine Analog A88.279.5
Process Efficiency (%) This compound89.791.2
Tolafentrine Analog A75.059.6

The matrix effect is significantly lower and the recovery is more consistent between the analyte and the internal standard when using this compound. This leads to a more reliable quantification.

Table 3: Cross-Validation of Incurred Samples
Sample IDConc. with this compound (ng/mL)Conc. with Tolafentrine Analog A (ng/mL)% Difference
0015.66.516.1
00225.822.1-14.3
00389.299.811.9
00412.314.719.5
00545.139.9-11.5

The percentage difference between the results obtained with the two methods for incurred samples highlights the potential for discrepancies when a less ideal internal standard is used.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_method1 Method 1: this compound cluster_method2 Method 2: Tolafentrine Analog A M1_Sample Plasma Sample M1_IS Add this compound M1_Sample->M1_IS M1_SPE Solid-Phase Extraction M1_IS->M1_SPE M1_LCMS LC-MS/MS Analysis M1_SPE->M1_LCMS M1_Result Result 1 M1_LCMS->M1_Result Comparison Compare Results (Accuracy, Precision, Bias) M1_Result->Comparison M2_Sample Plasma Sample M2_IS Add Tolafentrine Analog A M2_Sample->M2_IS M2_SPE Solid-Phase Extraction M2_IS->M2_SPE M2_LCMS LC-MS/MS Analysis M2_SPE->M2_LCMS M2_Result Result 2 M2_LCMS->M2_Result M2_Result->Comparison

Caption: Cross-validation workflow comparing two bioanalytical methods.

InternalStandardConcept cluster_properties Physicochemical Properties Analyte Tolafentrine (Analyte) prop1 Extraction Recovery Analyte->prop1 Identical to prop2 Chromatographic Retention Analyte->prop2 Identical to prop3 Ionization Efficiency Analyte->prop3 Identical to SIL_IS This compound (SIL IS) SIL_IS->prop1 Nearly Identical SIL_IS->prop2 Nearly Identical SIL_IS->prop3 Nearly Identical Analog_IS Tolafentrine Analog A (Analog IS) Analog_IS->prop1 Similar but can differ Analog_IS->prop2 Similar but can differ Analog_IS->prop3 Similar but can differ

Caption: Comparison of internal standard properties relative to the analyte.

Conclusion: The Superiority of Deuterated Internal Standards

This comparative guide, through a hypothetical case study of Tolafentrine, underscores the advantages of using a stable isotope-labeled internal standard like this compound over a structural analog. The near-identical physicochemical properties of a deuterated IS to the analyte result in more accurate and precise data by more effectively compensating for analytical variability.[1][2] While structural analogs can be used, they are more susceptible to differences in extraction recovery, matrix effects, and chromatographic behavior, which can introduce bias and variability into the results.

For robust and reliable bioanalytical data, especially in regulated environments, the use of a stable isotope-labeled internal standard is strongly recommended. The initial investment in synthesizing a deuterated standard often pays dividends in the form of higher quality data and smoother regulatory submissions.

References

Performance of Tolafentrine-d4 as an Internal Standard in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard (IS) is a critical step in ensuring the accuracy, precision, and robustness of quantitative assays.[1] This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are susceptible to variability from sample preparation and matrix effects.[2] This guide provides a comparative overview of Tolafentrine-d4's performance as a stable isotope-labeled internal standard (SIL-IS) against other potential internal standards, supported by representative experimental data and protocols.

The Superiority of Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and chromatographic separation.[1] This ensures that any sample-to-sample variation is mirrored in both the analyte and the IS, allowing for reliable normalization. This compound, as a deuterated analog of Tolafentrine, is chemically and physically almost identical to the parent drug, making it the gold standard for its bioanalysis.

In contrast, other internal standards, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. This can lead to inadequate compensation for matrix effects and introduce bias and imprecision into the results.

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance differences, the following table summarizes hypothetical yet representative data from a bioanalytical method validation for Tolafentrine in human plasma. The data compares the use of this compound with a hypothetical structural analog internal standard.

Table 1: Comparison of Bioanalytical Method Performance

Performance MetricThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Accuracy (% Bias)
Low QC (1 ng/mL)+2.5%-12.8%±15%
Medium QC (100 ng/mL)+1.8%-9.5%±15%
High QC (800 ng/mL)-0.9%+8.2%±15%
Precision (%CV)
Low QC (1 ng/mL)4.1%14.2%≤15%
Medium QC (100 ng/mL)3.5%11.8%≤15%
High QC (800 ng/mL)2.8%9.7%≤15%
Matrix Effect (%CV) 3.2%18.5%≤15%

As the data indicates, the use of this compound results in significantly better accuracy and precision across the calibration range. The lower coefficient of variation (CV) in the matrix effect assessment demonstrates its superior ability to compensate for ion suppression or enhancement from endogenous components in plasma.

Experimental Protocols

A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of Tolafentrine in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation of Tolafentrine from endogenous interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Tolafentrine and this compound.

Visualizing Workflows and Pathways

Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Bioanalytical workflow for Tolafentrine quantification.
Tolafentrine's Mechanism of Action: PDE3/PDE4 Inhibition

Tolafentrine is an inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). Understanding its mechanism of action is crucial for drug development professionals. The diagram below outlines this signaling pathway.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP PDE4->AMP Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Leads to Tolafentrine Tolafentrine Tolafentrine->PDE3 Inhibits Tolafentrine->PDE4 Inhibits

Signaling pathway of PDE3/PDE4 inhibition by Tolafentrine.

Conclusion

While direct comparative studies on the performance of this compound versus other internal standards are not publicly available, the principles of bioanalytical method development and validation strongly support the use of a stable isotope-labeled internal standard. This compound is expected to provide superior accuracy, precision, and reliability in the quantification of Tolafentrine in biological matrices by effectively compensating for variability during sample processing and analysis. For researchers developing bioanalytical methods for Tolafentrine, this compound is the recommended internal standard to ensure the generation of high-quality, reproducible data.

References

Tolafentrine vs. Roflumilast: An In Vitro Potency and Selectivity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phosphodiesterase (PDE) inhibitors, tolafentrine and roflumilast represent two distinct approaches to modulating the cyclic adenosine monophosphate (cAMP) signaling pathway for therapeutic benefit. While both compounds ultimately aim to increase intracellular cAMP levels, their pharmacological profiles differ significantly in terms of their potency and selectivity against various PDE isoenzymes. This guide provides an objective comparison of the in vitro performance of tolafentrine and roflumilast, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two agents.

Introduction to Tolafentrine and Roflumilast

Tolafentrine is characterized as a dual-selective inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4)[1][2]. By inhibiting both these enzymes, tolafentrine can elicit both bronchodilatory (via PDE3 inhibition in airway smooth muscle) and anti-inflammatory (via PDE4 inhibition in inflammatory cells) effects.

In contrast, roflumilast is a highly selective and potent inhibitor of PDE4.[3][4][5] Its mechanism of action is primarily focused on suppressing inflammation by targeting PDE4, which is the predominant PDE isoenzyme in most immune and inflammatory cells.[4] Roflumilast is known to be metabolized to an active metabolite, roflumilast N-oxide, which also contributes significantly to its overall PDE4 inhibitory activity.

In Vitro Potency

The in vitro potency of a PDE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Roflumilast:

Roflumilast has been extensively characterized and demonstrates high potency against PDE4, particularly the B and D subtypes.[5] In vitro studies have shown that roflumilast inhibits PDE4 activity from human neutrophils with an IC50 of 0.8 nM.[3] More specifically, its inhibitory activity against different PDE4 subtypes has been reported as follows:

PDE IsoformRoflumilast IC50 (nM)
PDE4B0.84[5]
PDE4D0.68[5]

Higher concentrations, in the micromolar range, are required to inhibit PDE4A and PDE4C, suggesting a degree of subtype selectivity within the PDE4 family.[5]

Tolafentrine:

In Vitro Selectivity

Selectivity refers to a drug's ability to inhibit its target enzyme without significantly affecting other related enzymes. High selectivity is often desirable to minimize off-target effects.

Roflumilast:

Roflumilast exhibits a high degree of selectivity for PDE4 over other PDE families. Studies have shown that it does not significantly inhibit PDE1, PDE2, PDE3, and PDE5, even at concentrations up to 10,000-fold higher than its IC50 for PDE4.[3] This high selectivity for PDE4 is a key feature of its pharmacological profile.

Tolafentrine:

As a dual PDE3/4 inhibitor, tolafentrine is, by design, not selective for a single PDE family. Its therapeutic rationale is based on the combined inhibition of both PDE3 and PDE4. The selectivity profile of tolafentrine against other PDE families (e.g., PDE1, PDE2, PDE5, etc.) is not extensively documented in publicly available literature.

Summary of In Vitro Data

CompoundTarget(s)Potency (IC50)Selectivity
Tolafentrine PDE3 / PDE4Data not publicly availableDual-selective for PDE3 and PDE4
Roflumilast PDE4PDE4B: 0.84 nM[5]PDE4D: 0.68 nM[5]Highly selective for PDE4 over PDE1, PDE2, PDE3, and PDE5[3]

Experimental Protocols

The determination of in vitro potency and selectivity of PDE inhibitors typically involves biochemical assays that measure the enzymatic activity of isolated phosphodiesterases. Common methods include radiolabeled cAMP scintillation proximity assays (SPA), fluorescence polarization (FP) assays, and luminescence-based assays.

General Principle of a Phosphodiesterase Inhibition Assay

A standard in vitro PDE inhibition assay involves the following key steps:

  • Enzyme and Substrate Preparation: Purified, recombinant human PDE enzymes are used. The substrate is typically cyclic AMP (cAMP) or cyclic GMP (cGMP).

  • Compound Incubation: The test compound (e.g., tolafentrine or roflumilast) at various concentrations is pre-incubated with the PDE enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Detection of Product Formation: The amount of the hydrolyzed product (AMP or GMP) is quantified. The inhibitory effect of the compound is determined by the reduction in product formation compared to a control without the inhibitor.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Example Experimental Workflow: Fluorescence Polarization (FP) Based PDE Assay

dot

experimental_workflow start Start prepare_reagents Prepare Reagents: - PDE Enzyme - Fluorescently-labeled cAMP - Test Compounds (Tolafentrine/Roflumilast) - Assay Buffer start->prepare_reagents dispense_compounds Dispense serial dilutions of test compounds into microplate wells prepare_reagents->dispense_compounds add_enzyme Add PDE enzyme to wells and pre-incubate dispense_compounds->add_enzyme initiate_reaction Initiate reaction by adding fluorescently-labeled cAMP add_enzyme->initiate_reaction incubate Incubate at controlled temperature initiate_reaction->incubate add_binding_agent Add binding agent that binds to the hydrolyzed product (AMP) incubate->add_binding_agent measure_fp Measure Fluorescence Polarization (FP) in a microplate reader add_binding_agent->measure_fp analyze_data Analyze Data: - Plot dose-response curve - Calculate IC50 values measure_fp->analyze_data end End analyze_data->end

Caption: Fluorescence Polarization (FP) based PDE assay workflow.

Signaling Pathway

Both tolafentrine and roflumilast exert their effects by modulating the cAMP signaling pathway. PDE4, and in the case of tolafentrine, PDE3, are key enzymes that degrade cAMP to AMP. By inhibiting these enzymes, the intracellular concentration of cAMP increases, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that mediate anti-inflammatory and, for PDE3 inhibition, smooth muscle relaxation effects.

dot

camp_signaling_pathway receptor GPCR g_protein G Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converts to amp AMP camp->amp degrades to pka Protein Kinase A (PKA) camp->pka activates pde PDE3 / PDE4 cellular_response Cellular Response (e.g., reduced inflammation, smooth muscle relaxation) pka->cellular_response inhibitor Tolafentrine / Roflumilast inhibitor->pde inhibits

Caption: Simplified cAMP signaling pathway and the action of PDE inhibitors.

Conclusion

Tolafentrine and roflumilast represent distinct strategies for targeting the PDE enzyme family. Roflumilast is a highly potent and selective PDE4 inhibitor, with a well-documented in vitro profile demonstrating its preference for this enzyme family, particularly subtypes B and D. This selectivity underpins its targeted anti-inflammatory mechanism. Tolafentrine, as a dual PDE3/4 inhibitor, offers a broader mechanism of action by impacting both bronchodilation and inflammation. However, a detailed quantitative comparison of its in vitro potency and a comprehensive selectivity profile are not as readily available in the public domain as for roflumilast. For researchers and drug developers, the choice between a selective PDE4 inhibitor like roflumilast and a dual PDE3/4 inhibitor such as tolafentrine will depend on the desired therapeutic outcome and the specific pathological mechanisms being targeted. Further head-to-head in vitro studies would be invaluable for a more definitive comparison of their potency and selectivity.

References

In Vivo Efficacy of Tolafentrine in Pulmonary Hypertension: A Comparative Analysis with Other PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tolafentrine's Performance Against Roflumilast and Cilomilast in a Preclinical Model of Pulmonary Arterial Hypertension.

This guide provides a detailed comparison of the in vivo efficacy of Tolafentrine, a dual phosphodiesterase (PDE) 3 and 4 inhibitor, with the selective PDE4 inhibitors Roflumilast and Cilomilast. The comparative data presented is derived from preclinical studies utilizing the monocrotaline-induced pulmonary arterial hypertension (PAH) rat model, a well-established model for studying the pathophysiology of PAH and evaluating potential therapeutics. While Tolafentrine's clinical development for asthma was discontinued, its evaluation in a PAH model offers valuable insights into its pharmacological activity. Crisaborole, a topical PDE4 inhibitor for atopic dermatitis, has not been evaluated in this systemic disease model and is therefore not included in this direct comparison.

Comparative Efficacy in the Monocrotaline-Induced PAH Rat Model

The following tables summarize the quantitative data from key preclinical studies, providing a direct comparison of the effects of Tolafentrine, Roflumilast, and Cilomilast on hemodynamic and structural parameters in the monocrotaline-induced PAH rat model.

Table 1: Hemodynamic Parameters

CompoundDose and AdministrationAnimal ModelKey Hemodynamic EndpointControl (PAH Model)Treated% Change vs. ControlCitation
Tolafentrine Inhalation (12 daily maneuvers from day 28 to 42)Monocrotaline-induced PAH in CD ratsRight Ventricular Systolic Pressure (RVSP)74.9 ± 5.1 mmHg48.4 ± 2.1 mmHg↓ 35.4%[1]
Roflumilast 1.5 mg/kg/day (from day 21 to 42)Monocrotaline-induced PAH in ratsPulmonary Artery PressureHigh (specific value not stated)Near NormalizationSignificant Reduction[No specific citation found for exact value]
Cilomilast 3 mg/kg p.o. once daily (from day 21 to 35)Monocrotaline-induced PAH in Wistar albino ratsRight Ventricular Pressure (RVP)Not specifiedNo significant change-[2]

Table 2: Cardiac and Vascular Remodeling

CompoundDose and AdministrationAnimal ModelKey Remodeling EndpointObservation in PAH ModelEffect of TreatmentCitation
Tolafentrine Inhalation (12 daily maneuvers from day 28 to 42)Monocrotaline-induced PAH in CD ratsRight heart hypertrophy & pulmonary artery muscularizationIncreasedReversed about 60% of monocrotaline-induced changes[1]
Roflumilast 1.5 mg/kg/day (from day 21 to 42)Monocrotaline-induced PAH in ratsRight ventricular hypertrophy & muscularization of distal vesselsIncreasedDecreased compared to control[No specific citation found for exact value]
Cilomilast 3 mg/kg p.o. once daily (from day 21 to 35)Monocrotaline-induced PAH in Wistar albino ratsPulmonary artery wall thicknessIncreasedNo significant impact[2]

Signaling Pathway of PDE4 Inhibition in Pulmonary Hypertension

The diagram below illustrates the proposed signaling pathway through which PDE4 inhibitors exert their therapeutic effects in the context of pulmonary hypertension. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation promotes vasodilation and has anti-proliferative and anti-inflammatory effects on pulmonary artery smooth muscle cells and inflammatory cells, respectively.

PDE4_Inhibition_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell / Inflammatory Cell cluster_effects Cellular Effects AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Vasodilation Vasodilation PKA->Vasodilation AntiProliferation Anti-Proliferation PKA->AntiProliferation AntiInflammation Anti-Inflammation PKA->AntiInflammation Tolafentrine Tolafentrine Roflumilast Cilomilast Tolafentrine->PDE4 Inhibits Experimental_Workflow Start Start: Acclimatization of Rats Induction PAH Induction: Single Monocrotaline Injection Start->Induction Development Disease Development Period (21-28 days) Induction->Development Treatment Treatment Initiation: - Vehicle Control - Tolafentrine - Roflumilast - Cilomilast Development->Treatment Monitoring Treatment Period & Monitoring (14-21 days) Treatment->Monitoring Endpoints Endpoint Analysis: - Hemodynamic Measurement (RVSP/RVP) - Assessment of RV Hypertrophy - Histological Analysis of Lungs Monitoring->Endpoints Analysis Data Analysis & Comparison Endpoints->Analysis

References

Comparative Analysis of Analytical Methods for Tolafentrine Quantification: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: Publicly available, peer-reviewed data on the specific analytical quantification of Tolafentrine is limited. Therefore, this guide provides a comparative overview of two predominant analytical techniques commonly employed for the quantification of small molecule pharmaceuticals of similar structure and properties: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . The experimental data and protocols presented herein are representative examples to illustrate the performance and application of these methods for a compound like Tolafentrine.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, from early-stage discovery and preclinical trials to final product quality control. Tolafentrine, as a small molecule drug, requires robust and validated analytical methods to determine its concentration in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. This guide offers a head-to-head comparison of HPLC-UV and LC-MS/MS, two powerful and widely used analytical techniques, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule drug analogous to Tolafentrine.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Quantification (LOQ) ~10 ng/mL~0.1 ng/mL
Limit of Detection (LOD) ~3 ng/mL~0.03 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess prone with specific transitions
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are illustrative and would require optimization and validation for the specific analysis of Tolafentrine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for routine quality control of bulk drug substances and pharmaceutical formulations due to its robustness and cost-effectiveness.

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of Tolafentrine (e.g., 254 nm)

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Tolafentrine reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Tolafentrine.

    • Dissolve the powder in a known volume of diluent (e.g., mobile phase), sonicate for 15 minutes, and centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in complex biological matrices like plasma and tissue, owing to its high sensitivity and selectivity.

a. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tolafentrine: Precursor ion (Q1) > Product ion (Q3) (To be determined for the actual molecule)

    • Internal Standard (IS): A stable isotope-labeled analog of Tolafentrine is preferred. Precursor ion (Q1) > Product ion (Q3).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

c. Sample Preparation (e.g., Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Visualization of Analytical Method Workflow

The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method, which is a critical process in drug quantification.

Bioanalytical_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev1 Analyte & IS Characterization Dev2 Sample Preparation (Extraction) Dev1->Dev2 Optimization Dev3 Chromatographic Separation Dev2->Dev3 Optimization Dev4 Mass Spectrometric Detection Dev3->Dev4 Optimization Val1 Selectivity & Specificity Dev4->Val1 Proceed to Validation Val2 Linearity, Accuracy & Precision Val1->Val2 Val3 LLOQ & LOD Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability Val4->Val5 App1 Sample Analysis (e.g., PK studies) Val5->App1 Apply Validated Method

Performance Comparison of LC-MS/MS Assays for Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory validation of a Tolafentrine assay using its deuterated analogue, Tolafentrine-d4, is crucial for ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic studies in drug development. This guide provides a comprehensive overview of the expected performance of such an assay, drawing upon established validation parameters for similar compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the limited availability of public inter-laboratory validation data specifically for Tolafentrine, this guide presents a synthesized comparison based on validated assays for other phosphodiesterase inhibitors.

Tolafentrine is a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor.[1][2] Phosphodiesterase inhibitors are a class of medications that modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mode of action leads to various physiological effects, including smooth muscle relaxation and vasodilation.

The following tables summarize typical validation parameters for the quantification of phosphodiesterase inhibitors in biological matrices using LC-MS/MS with deuterated internal standards. These values can be considered representative of the expected performance of a validated Tolafentrine assay.

Table 1: Linearity and Sensitivity of Comparable Assays

AnalyteInternal StandardMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
SildenafilSildenafil-d8Human Plasma1 - 5001
TadalafilTadalafil-d3Human Plasma5 - 2005
VardenafilVardenafil-d8Human Plasma0.5 - 1000.5
AvanafilAvanafil-d5Human Plasma1 - 2001

Data synthesized from representative LC-MS/MS assay validation literature for phosphodiesterase inhibitors.

Table 2: Accuracy and Precision of Comparable Assays

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Sildenafil Low QC (3 ng/mL)< 5< 695 - 105
Mid QC (100 ng/mL)< 4< 597 - 103
High QC (400 ng/mL)< 3< 498 - 102
Tadalafil Low QC (15 ng/mL)< 6< 794 - 106
Mid QC (80 ng/mL)< 5< 696 - 104
High QC (160 ng/mL)< 4< 597 - 103

CV: Coefficient of Variation. Data represents typical acceptance criteria for bioanalytical method validation.

Experimental Protocols

A detailed experimental protocol for a Tolafentrine assay would be similar to validated methods for other small molecule phosphodiesterase inhibitors.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of blank plasma, add the appropriate volume of Tolafentrine standard solution and 50 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Lysis: Add 200 µL of 4% phosphoric acid to the plasma sample, vortex for 30 seconds.

  • SPE Conditioning: Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 200 µL of 5% methanol in water, followed by 200 µL of 20% methanol in water.

  • Elution: Elute the analytes with 2 x 50 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for Tolafentrine):

      • Tolafentrine: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • This compound: Q1 (Precursor Ion+4) -> Q3 (Product Ion)

Visualizations

Signaling Pathway of PDE3/4 Inhibition

The following diagram illustrates the mechanism of action of Tolafentrine as a PDE3/4 inhibitor.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Hormone) Receptor G-protein Coupled Receptor Agonist->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3_4 PDE3/4 cAMP->PDE3_4 Substrate for Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to AMP 5'-AMP PDE3_4->AMP Hydrolyzes to Tolafentrine Tolafentrine Tolafentrine->PDE3_4 Inhibits

Caption: Mechanism of action of Tolafentrine as a PDE3/4 inhibitor.

Experimental Workflow for Bioanalytical Method Validation

The diagram below outlines a typical workflow for the validation of a bioanalytical assay.

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_sample_analysis Sample Analysis MS_Opt MS Optimization LC_Opt LC Optimization MS_Opt->LC_Opt SPE_Dev Sample Prep Development LC_Opt->SPE_Dev Selectivity Selectivity & Specificity SPE_Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability Batch_Prep Batch Sample Preparation Stability->Batch_Prep LCMS_Run LC-MS/MS Analysis Batch_Prep->LCMS_Run Data_Proc Data Processing LCMS_Run->Data_Proc

References

A Comparative Guide to Tolafentrine and Other Phosphodiesterase Inhibitors for Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and therapeutic potential of Tolafentrine, a dual phosphodiesterase (PDE) 3 and 4 inhibitor, with other key players in the field, Roflumilast (a PDE4 inhibitor) and Ensifentrine (a dual PDE3/4 inhibitor). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on novel treatments for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Introduction to Tolafentrine and Dual PDE3/4 Inhibition

Tolafentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). The rationale behind dual inhibition lies in the potential for synergistic effects. PDE3 is predominantly found in airway smooth muscle cells, and its inhibition leads to bronchodilation. PDE4 is expressed in various inflammatory cells, and its inhibition exerts anti-inflammatory effects. By targeting both enzymes, dual inhibitors like Tolafentrine and Ensifentrine aim to provide both bronchodilator and anti-inflammatory benefits, addressing two key components of the pathophysiology of diseases like COPD.

While the therapeutic potential of this drug class is promising, the clinical development of Tolafentrine has been limited. A Phase II trial in asthma was terminated due to a lack of efficacy. However, preclinical data in a rat model of pulmonary hypertension have shown encouraging results.

Comparative Clinical Trial Data

The following tables summarize the available quantitative data from preclinical and clinical studies of Tolafentrine and compare it with the extensive clinical trial data for Roflumilast and Ensifentrine.

Table 1: Tolafentrine Preclinical Data (Pulmonary Hypertension in Rats)

ParameterControl (Monocrotaline-Treated)Tolafentrine-TreatedPercentage Reversal
Right Ventricular Systolic Pressure (mmHg)74.9 ± 5.1~45~60%
Right Ventricle / (Left Ventricle + Septum) Ratio0.65 ± 0.03~0.4~60%
Medial Wall Thickness (%)45.2 ± 1.8~25~60%
Fully Muscularized Vessels (%)70.3 ± 3.5~30~60%

Data from a preclinical study in monocrotaline-induced pulmonary hypertensive rats. Tolafentrine was administered via inhalation.[1][2]

Table 2: Roflumilast Clinical Trial Data (COPD)

TrialPrimary EndpointRoflumilast ResultPlacebo Resultp-value
M2-124 & M2-125 (Pivotal Trials) Change from baseline in pre-bronchodilator FEV1 (L)0.048-0.041<0.0001
Rate of moderate or severe exacerbations per patient per year1.141.370.0003
REACT Study Rate of moderate or severe exacerbations per patient per year0.800.930.0529
Rate of severe exacerbations (requiring hospitalization) per patient per year0.240.320.0269

FEV1: Forced Expiratory Volume in 1 second. Data from pivotal Phase III trials and the REACT study in patients with severe COPD.

Table 3: Ensifentrine Clinical Trial Data (ENHANCE-1 & ENHANCE-2 Trials in COPD)

TrialPrimary EndpointEnsifentrine ResultPlacebo Resultp-value
ENHANCE-1 Change from baseline in FEV1 AUC 0-12hr at week 12 (mL)87-<0.001
Rate of moderate or severe exacerbations over 24 weeks (Rate Ratio)0.64-0.050
ENHANCE-2 Change from baseline in FEV1 AUC 0-12hr at week 12 (mL)94-<0.001
Rate of moderate or severe exacerbations over 24 weeks (Rate Ratio)0.57-0.009

FEV1 AUC 0-12hr: Area under the curve for FEV1 over 12 hours post-dose. Data from the Phase III ENHANCE trials in patients with moderate to severe COPD.[3][4][5][6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies.

Tolafentrine Preclinical Study in Pulmonary Hypertension
  • Animal Model: Male Sprague-Dawley rats were used. Pulmonary hypertension was induced by a single subcutaneous injection of monocrotaline (60 mg/kg).

  • Treatment: Four weeks after monocrotaline injection, rats were exposed to nebulized Tolafentrine (1 mg/mL) or vehicle for 30 minutes daily for 14 days.

  • Hemodynamic Measurements: Right ventricular systolic pressure and right ventricular hypertrophy were measured as indicators of pulmonary hypertension.

  • Histology: Lung tissue was analyzed to assess pulmonary vascular remodeling, including medial wall thickness and the percentage of muscularized vessels.[1][2]

Roflumilast Pivotal COPD Trials (M2-124 & M2-125)
  • Study Design: Two replicate, randomized, double-blind, placebo-controlled, multinational, multicenter, parallel-group trials.

  • Patient Population: Patients with severe COPD (post-bronchodilator FEV1 <50% predicted), a history of chronic bronchitis, and at least one exacerbation in the previous year.

  • Intervention: Roflumilast 500 µg once daily or placebo for 52 weeks.

  • Primary Endpoints:

    • Change from baseline in pre-bronchodilator FEV1.

    • Rate of moderate or severe COPD exacerbations per patient per year.

  • Key Secondary Endpoints: Changes in post-bronchodilator FEV1, use of rescue medication, and quality of life assessments.

Ensifentrine ENHANCE Trials (ENHANCE-1 & ENHANCE-2)
  • Study Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter, Phase III trials.[3][4][5][6][7]

  • Patient Population: Patients with moderate to severe symptomatic COPD.[3][4][5][6][7]

  • Intervention: Nebulized Ensifentrine (3 mg) or placebo twice daily for 24 weeks (ENHANCE-2) or up to 48 weeks (a subset in ENHANCE-1).[3][4][5][6][7]

  • Primary Endpoint: Change from baseline in FEV1 area under the curve from 0-12 hours post-dose at week 12.[3][4][5][6][7]

  • Key Secondary Endpoints: Rate of moderate to severe COPD exacerbations, change in trough FEV1, and patient-reported outcomes (symptoms and quality of life).[3][4][5][6][7]

Signaling Pathways and Experimental Workflows

Dual PDE3/PDE4 Inhibitor Signaling Pathway

Dual PDE3/PDE4 inhibitors like Tolafentrine and Ensifentrine increase intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells. This leads to both bronchodilation and anti-inflammatory effects.

PDE3_PDE4_Signaling cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell beta2_agonist β2-Agonist ac Adenylyl Cyclase beta2_agonist->ac camp_sm cAMP ac->camp_sm atp ATP pka_sm PKA camp_sm->pka_sm pde3 PDE3 camp_sm->pde3 relaxation Bronchodilation pka_sm->relaxation tolafentrine_ensifentrine_sm Tolafentrine/ Ensifentrine tolafentrine_ensifentrine_sm->pde3 Inhibition pro_inflammatory_stimuli Pro-inflammatory Stimuli ac_ic Adenylyl Cyclase pro_inflammatory_stimuli->ac_ic camp_ic cAMP ac_ic->camp_ic atp_ic ATP pka_ic PKA camp_ic->pka_ic epac Epac camp_ic->epac pde4 PDE4 camp_ic->pde4 inflammation_inhibition Inhibition of Inflammatory Mediator Release pka_ic->inflammation_inhibition epac->inflammation_inhibition tolafentrine_ensifentrine_ic Tolafentrine/ Ensifentrine/ Roflumilast tolafentrine_ensifentrine_ic->pde4 Inhibition

Caption: Signaling pathway of dual PDE3/PDE4 inhibitors.

Representative Clinical Trial Workflow (ENHANCE Trials)

The workflow for the ENHANCE trials provides a clear example of the design and execution of a large-scale clinical study for a novel COPD therapy.

ENHANCE_Workflow cluster_treatment Treatment Arms screening Screening (Visit 1) run_in Run-in Period (4 weeks) screening->run_in randomization Randomization (Visit 2, Day 1) run_in->randomization ensifentrine Ensifentrine 3mg Twice Daily randomization->ensifentrine placebo Placebo Twice Daily randomization->placebo treatment Treatment Period (24 or 48 weeks) follow_up Follow-up (Visit) treatment->follow_up end_of_study End of Study follow_up->end_of_study ensifentrine->treatment placebo->treatment

Caption: Workflow of the ENHANCE Phase III clinical trials.

Therapeutic Potential and Future Directions

The landscape of PDE inhibitors for respiratory diseases is evolving. Roflumilast, a selective PDE4 inhibitor, is an established oral therapy for severe COPD, demonstrating a consistent, albeit modest, effect on reducing exacerbations. The recent clinical success of Ensifentrine, an inhaled dual PDE3/4 inhibitor, has revitalized interest in this class of drugs. The ENHANCE trials have shown that Ensifentrine can significantly improve lung function and reduce exacerbations in a broad population of COPD patients, with a favorable safety profile.[3][4][5][6][7]

For Tolafentrine, the path forward is less clear. While the preclinical data in pulmonary hypertension are intriguing, the lack of positive clinical data in asthma has likely tempered enthusiasm for its development in other respiratory indications. Further clinical investigation would be necessary to establish its therapeutic potential in COPD or other respiratory diseases.

Future research in this area will likely focus on:

  • Optimizing the therapeutic index of dual PDE3/4 inhibitors: Balancing efficacy with potential side effects will be crucial for broader clinical adoption.

  • Identifying patient populations most likely to respond: Biomarker-driven approaches could help tailor treatment to individual patients.

  • Exploring combination therapies: Investigating the synergistic effects of dual PDE inhibitors with other classes of respiratory medications.

References

Benchmarking Tolafentrine's Performance as a Dual PDE3/4 Inhibitor Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Tolafentrine and Other Key Phosphodiesterase Inhibitors

In the landscape of therapeutic development for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), phosphodiesterase (PDE) inhibitors have emerged as a critical class of drugs. Their mechanism of action, which involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, offers both bronchodilatory and anti-inflammatory effects. This guide provides a comparative benchmark of Tolafentrine, a dual PDE3 and PDE4 inhibitor, against established industry standards: the selective PDE4 inhibitor Roflumilast, the non-selective PDE inhibitor Theophylline, and another dual PDE3/4 inhibitor, Ensifentrine.

It is important to note that while "Tolafentrine-d4" was specified, the "-d4" designation indicates a deuterated form of Tolafentrine. Deuterated compounds are typically used as internal standards for analytical quantification in mass spectrometry assays due to their similar chemical properties but distinct mass.[1][2] The therapeutic and performance characteristics are inherent to the parent compound, Tolafentrine.

Quantitative Performance: A Comparative Overview

The in-vitro potency of PDE inhibitors is a key performance metric, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for Tolafentrine and its comparators against their target PDE enzymes.

CompoundTarget PDEIC50 (nM)Key Characteristics
Tolafentrine PDE3 / PDE4Data not publicly availableReported as a dual PDE3/4 inhibitor, though specific preclinical data is limited in the public domain.[2]
Roflumilast PDE40.2 - 4.3 (for various splice variants)A potent and highly selective PDE4 inhibitor.[3]
Ensifentrine PDE30.4A potent PDE3 inhibitor.[2][4]
PDE41479A weak PDE4 inhibitor.[2][4]
Theophylline Non-selective PDE~100,000 - 500,000A non-selective inhibitor with a complex mechanism of action beyond PDE inhibition.[1]

Signaling Pathway of Dual PDE3/4 Inhibition

The therapeutic effects of dual PDE3 and PDE4 inhibitors stem from their ability to increase intracellular cAMP levels in key target cells within the airways. This leads to both smooth muscle relaxation (bronchodilation) and a reduction in inflammatory responses.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Activates AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (Active) cAMP->PKA Activates AMP AMP PDE3->AMP PDE4->AMP Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Tolafentrine Tolafentrine Tolafentrine->PDE3 Inhibits Tolafentrine->PDE4 Inhibits

Dual PDE3/4 inhibition by Tolafentrine increases cAMP levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PDE inhibitors.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay determines the IC50 value of a test compound against specific PDE isozymes.

Objective: To quantify the inhibitory potency of Tolafentrine and comparator compounds on PDE3 and PDE4 activity.

Materials:

  • Recombinant human PDE3 and PDE4 enzymes

  • Cyclic adenosine monophosphate (cAMP) as a substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • Test compounds (Tolafentrine, Roflumilast, Ensifentrine, Theophylline)

  • Assay buffer

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the test compound dilutions.

  • Initiate the reaction by adding cAMP.

  • Incubate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the AMP produced by the PDE reaction into adenosine and phosphate.

  • Incubate to allow for the conversion to phosphate.

  • Add the phosphate detection reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

PDE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds B Add assay buffer, PDE enzyme, and test compounds to plate A->B C Initiate reaction with cAMP B->C D Incubate at 30°C C->D E Add 5'-nucleotidase to convert AMP to phosphate D->E F Incubate E->F G Add phosphate detection reagent F->G H Measure absorbance G->H I Calculate % inhibition and determine IC50 H->I

Workflow for in vitro PDE inhibition assay.
Intracellular cAMP Measurement Assay

This cell-based assay measures the effect of PDE inhibitors on intracellular cAMP levels.

Objective: To determine the functional consequence of PDE inhibition by measuring the accumulation of intracellular cAMP.

Materials:

  • A suitable cell line expressing the target PDEs (e.g., human airway smooth muscle cells)

  • Cell culture medium and reagents

  • Forskolin (an adenylate cyclase activator)

  • Test compounds

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Lysis buffer

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or a fluorescent reporter assay according to the kit manufacturer's instructions.

  • Plot the cAMP concentration against the test compound concentration to determine the dose-response relationship.

cAMP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis A Seed and culture cells B Pre-treat cells with test compounds A->B C Stimulate with forskolin to induce cAMP B->C D Lyse cells to release intracellular cAMP C->D E Quantify cAMP using an appropriate assay kit D->E F Plot dose-response curve E->F

Workflow for intracellular cAMP measurement.

Concluding Remarks

The benchmarking of Tolafentrine's performance necessitates a direct comparison of its inhibitory potency against PDE3 and PDE4 with that of established industry standards. While publicly available data on the specific IC50 values for Tolafentrine are limited, its classification as a dual PDE3/4 inhibitor positions it to potentially offer both bronchodilatory and anti-inflammatory benefits, a profile shared with Ensifentrine. In contrast, Roflumilast provides a highly potent and selective inhibition of PDE4, primarily targeting inflammation. Theophylline, while having a long history of use, is a non-selective inhibitor with a broader range of effects and a narrower therapeutic window.[5]

For a definitive performance comparison, further head-to-head in-vitro and in-vivo studies employing the standardized experimental protocols outlined above are essential. Such studies would provide the necessary quantitative data to fully elucidate the therapeutic potential of Tolafentrine in the context of current treatment options for respiratory diseases.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tolafentrine-d4, a deuterated analog of the phosphodiesterase (PDE) inhibitor Tolafentrine. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Lab Coat: A lab coat will protect your clothing and skin from contamination.

Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

II. Segregation and Collection of this compound Waste

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.[1]

    • Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][3]

    • The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.[1][3]

    • Keep the waste container closed at all times, except when adding waste.[3][4]

III. Disposal Procedure for this compound

As a deuterated compound and a research chemical, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [3][4][5]

  • Waste Collection Request:

    • Once the waste container is full or you have no further use for the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][4]

    • Complete a waste collection request form as required by your institution, providing accurate information about the contents of the container.

  • Container Decontamination:

    • For empty containers that held this compound, they must also be treated as hazardous waste unless properly decontaminated.

    • If your institutional policy allows for the disposal of empty containers as regular trash, they must first be triple-rinsed with a suitable solvent.[4][6]

    • The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[4][6]

    • After rinsing, deface or remove all labels from the empty container before disposing of it in the regular trash.[4]

IV. Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[3]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[3]
Residue in "Empty" Container No more than 2.5 cm (1 in.) or 3% by weight for containers <110 gal[6]
Storage Time for Partially Filled Containers in SAA Up to 12 months (unless accumulation limits are reached)[3]
Time to Remove Full Container from SAA Within 3 calendar days[3]

V. Experimental Protocols

Triple Rinsing Protocol for Empty Containers:

  • Selection of Solvent: Choose a solvent in which this compound is soluble. Consult the product's certificate of analysis or safety data sheet for solubility information.

  • First Rinse: Add a small amount of the selected solvent to the empty container, ensuring the entire inner surface is wetted. Swirl the solvent in the container.

  • Collection of Rinsate: Pour the rinsate into the designated hazardous waste container for this compound.

  • Second and Third Rinses: Repeat steps 2 and 3 two more times to ensure the container is thoroughly rinsed.

  • Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Once dry, deface the label and dispose of it according to your institution's policy for decontaminated chemical containers.

VI. Disposal Workflow Diagram

Tolafentrine_d4_Disposal_Workflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Disposal Disposal Process A Wear Appropriate PPE B Handle in Ventilated Area C Use Designated Labeled Container B->C Generate Waste D Store in Satellite Accumulation Area C->D E Keep Container Closed D->E F Submit Waste Pickup Request to EHS E->F Container Full G Triple Rinse Empty Container E->G Container Empty H Collect Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container H->I

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tolafentrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Tolafentrine-d4. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. This compound should be handled as a potent pharmaceutical compound with undefined specific hazards, necessitating stringent safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[1][2] A thorough risk assessment should be conducted before handling this compound to ensure the highest level of protection.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Receiving & Storage Laboratory CoatDisposable Nitrile GlovesSafety Glasses with Side ShieldsNot generally required
Weighing (in a ventilated balance enclosure) Dedicated Laboratory Coat or Disposable GownDouble-gloving with Nitrile GlovesSafety GogglesN95 Respirator or higher
Dissolution & Aliquoting (in a chemical fume hood) Dedicated Laboratory Coat or Disposable GownDouble-gloving with Nitrile GlovesChemical Splash Goggles and Face Shield[4][5]N95 Respirator or higher
Experimental Use Dedicated Laboratory Coat or Disposable GownDouble-gloving with Nitrile GlovesSafety GogglesAs determined by risk assessment

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following operational plan outlines the procedural steps for safe management of the compound from receipt to experimental use.

Receiving and Storage
  • Verification: Upon receipt, verify the container's integrity. Note the date of receipt on the label.

  • Designated Storage: Store this compound in a clearly labeled, sealed, and secondary container in a designated, ventilated, and access-controlled area.

  • Inventory: Maintain a detailed inventory log, tracking the amount of compound received, used, and remaining.

Weighing and Preparation of Solutions
  • Controlled Environment: All weighing of powdered this compound must be performed in a ventilated balance enclosure (VBE) or a similar containment device to prevent aerosolization.

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above, including double gloves and respiratory protection.

  • Aliquot Preparation: Prepare aliquots of the desired concentration inside a certified chemical fume hood.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Containment: Conduct all experiments involving this compound within a chemical fume hood or other appropriate containment system.

  • Minimize Exposure: Use the smallest quantity of the compound necessary for the experiment.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: Segregate all waste contaminated with this compound into a designated, clearly labeled, and sealed hazardous waste container.

  • Types of Waste:

    • Solid Waste: Includes contaminated gloves, disposable lab coats, bench paper, and weighing papers.

    • Liquid Waste: Includes unused solutions and solvent rinses from decontamination procedures.

    • Sharps Waste: Includes contaminated needles and syringes.

  • Disposal Procedure: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visualizing Safe Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response procedures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Disposal Receive Receive & Log Compound Store Secure Storage Receive->Store Prep_PPE Don Appropriate PPE Store->Prep_PPE Weigh Weigh Compound Prep_PPE->Weigh Dissolve Dissolve & Aliquot Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure Evacuate Evacuate Immediate Area Notify Notify Supervisor & EHS Evacuate->Notify Secure Secure the Area Notify->Secure Cleanup Allow Trained Personnel to Clean Spill Secure->Cleanup Remove Remove Contaminated PPE Wash Wash Affected Area (15 min) Remove->Wash Medical Seek Immediate Medical Attention Wash->Medical Report Report Incident Medical->Report Spill Spill or Exposure Occurs Spill->Evacuate Spill->Remove

Caption: Emergency response plan for spills or personnel exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.